Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O3/c1-2-10-4(9)3-7-5(6)8-11-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPHHQVOADRTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616219 | |
| Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121562-09-2 | |
| Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121562-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of a proposed synthetic route for Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on the established methodology of 1,2,4-oxadiazole formation through the cyclization of an amidoxime precursor with an oxalic acid derivative. This document outlines the theoretical reaction pathway, provides a detailed, plausible experimental protocol, and presents a table of expected quantitative data based on analogous transformations. The included diagrams, generated using Graphviz (DOT language), illustrate the key logical and experimental workflows.
Introduction
The 1,2,4-oxadiazole scaffold is a prominent feature in a wide array of biologically active molecules, serving as a bioisosteric replacement for ester and amide functionalities. The presence of a bromine atom at the 3-position and an ethyl carboxylate group at the 5-position of the oxadiazole ring in the title compound, this compound, offers multiple points for further chemical modification, making it a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its structural features are valuable for developing compounds with potential antimicrobial, antiviral, or anti-inflammatory properties.
Proposed Synthetic Pathway
The most direct and widely recognized method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid derivative. For the synthesis of this compound, the proposed pathway involves a two-step process:
-
Formation of Bromoformaldoxime (Hypothetical Intermediate): The synthesis would begin with the generation of a bromo-amidoxime, such as bromoformaldoxime. While the direct synthesis of this specific intermediate is not well-documented, it is a logical precursor.
-
Cyclization to form the 1,2,4-Oxadiazole Ring: The bromo-amidoxime would then undergo a cyclization reaction with a derivative of oxalic acid, such as diethyl oxalate or ethyl chlorooxalate, to yield the target compound. A general method for this type of transformation has been described in the literature, for instance, in Russian patent RU2512293C1, which details the reaction of various amidoximes with diethyl oxalate.
The overall proposed reaction scheme is depicted below:
An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 3-bromo-1,2,4-oxadiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which are intrinsically linked to their structural and physicochemical characteristics. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this heterocyclic scaffold.
Physicochemical Properties
The physicochemical properties of 3-bromo-1,2,4-oxadiazole derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters such as lipophilicity (logP), acidity (pKa), solubility, melting point, and boiling point dictate the absorption, distribution, metabolism, and excretion (ADME) of these compounds.
Quantitative Data Summary
The following tables summarize the available quantitative physicochemical data for a selection of 3-bromo-1,2,4-oxadiazole derivatives. It is important to note that much of the available data is calculated or predicted, highlighting the need for more extensive experimental characterization of this class of compounds.
Table 1: Physicochemical Properties of Selected 3-Bromo-1,2,4-Oxadiazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | logP (Calculated) | Water Solubility (mg/L) |
| 3-Bromo-5-methyl-1,2,4-oxadiazole | C₃H₃BrN₂O | 162.97 | 18.15[1] | 166.71 - 170.15[1] | 1.56[1] | - | - |
| 3-Bromo-5-ethyl-1,2,4-oxadiazole | C₄H₅BrN₂O | 177.00 | 30.13 | - | - | - | 33924.9 |
| 3-Bromo-5-phenyl-1,2,4-oxadiazole | C₈H₅BrN₂O | 225.04 | 68 | 318.8 ± 25.0 | 1.6 ± 0.1 | 3.13 | - |
| 3-(4-Bromophenyl)-1,2,4-oxadiazole | C₈H₅BrN₂O | 225.04 | - | - | - | - | - |
| 3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde | C₉H₅BrN₂O₂ | 253.05 | - | - | - | - | - |
| Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | C₅H₅BrN₂O₃ | 221.01 | - | - | 1.709 ± 0.06 | - | - |
Note: Some data points are predicted values from chemical databases and may not have been experimentally verified.
Experimental Protocols
The synthesis and characterization of 3-bromo-1,2,4-oxadiazole derivatives are critical steps in their development as potential drug candidates. This section outlines general and specific experimental methodologies for their preparation and analysis.
General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
A common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of amidoximes with acylating agents. This can be achieved through various protocols, including one-pot and microwave-assisted methods, which offer advantages in terms of efficiency and reaction time.
A general workflow for the synthesis is depicted below:
Detailed Protocol: Synthesis of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles
This protocol describes a microwave-assisted synthesis on a silica gel solid support.
Materials:
-
Appropriate benzamidoxime
-
Dry potassium carbonate
-
Anhydrous dichloromethane
-
Substituted 3-aryl-acryloyl chlorides
-
Silica gel (60-120 mesh)
-
Microwave reactor
Procedure:
-
To a sealed vessel under a dry N₂ atmosphere, add the benzamidoxime (1.14 mmol) and dry potassium carbonate (350 mg, 2.53 mmol) in anhydrous dichloromethane (3.0 mL).
-
Dissolve the appropriate 3-aryl-acryloyl chloride in anhydrous dichloromethane (3.0 mL) and add it dropwise to the stirring reaction mixture at room temperature.
-
Monitor the reaction for complete consumption of the starting materials.
-
Add 1 g of silica gel to the reaction mixture and remove the solvent under reduced pressure.
-
Irradiate the vessel in a microwave reactor to facilitate the cyclization.
-
Purify the resulting product by appropriate chromatographic techniques.
Characterization Techniques
The structural elucidation and purity assessment of the synthesized 3-bromo-1,2,4-oxadiazole derivatives are performed using a combination of spectroscopic and analytical methods.
References
An In-depth Technical Guide to Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and an exploration of the potential biological activities associated with the 1,2,4-oxadiazole scaffold. Due to the limited publicly available data on this specific molecule, this guide combines specific information for the title compound with a broader review of the chemical class to provide a functional context for researchers.
Chemical Identity and Structure
This compound is a disubstituted 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. The presence of a bromine atom and an ethyl carboxylate group at positions 3 and 5, respectively, makes it a versatile intermediate for further chemical modifications.
Chemical Structure:
Spectroscopic and Synthetic Overview of Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development due to its potential as a versatile intermediate in the synthesis of more complex bioactive molecules. The 1,2,4-oxadiazole ring system is a known bioisostere for ester and amide functionalities, often incorporated into drug candidates to improve their pharmacological properties. This technical guide provides a summary of the available spectroscopic information and outlines a general synthetic approach for this compound.
Spectroscopic Data
A comprehensive search of publicly available scientific literature and databases reveals a scarcity of detailed experimental spectroscopic data for this compound. While entries in some specialized databases suggest the existence of 13C NMR and mass spectra, the complete datasets are not publicly accessible. Therefore, this guide presents predicted data and typical spectroscopic ranges based on the analysis of structurally similar compounds.
It is crucial to note that the following data are predictive and should be confirmed by experimental analysis.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Data
The carbon NMR spectrum will show signals for the ethyl group carbons, the carboxyl carbon, and the two carbons of the oxadiazole ring.
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C=O (ester) |
| ~158 | C5 (oxadiazole) |
| ~145 | C3 (oxadiazole, C-Br) |
| ~64 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Typical Infrared (IR) Spectroscopy Data
The IR spectrum of an oxadiazole ester would typically exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1750-1730 | C=O stretch (ester) |
| ~1600-1550 | C=N stretch (oxadiazole ring) |
| ~1250-1200 | C-O stretch (ester) |
Mass Spectrometry
The mass spectrum of this compound (Molecular Formula: C₅H₅BrN₂O₃, Molecular Weight: 221.01 g/mol ) would be expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for a bromine-containing compound ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).
Experimental Protocols
A plausible synthetic route would involve the reaction of an amidoxime with an appropriate acylating agent, followed by cyclization and subsequent halogenation. A more direct approach could involve the use of a brominated starting material.
General Synthetic Pathway:
Caption: A generalized workflow for the synthesis of the target compound.
Spectroscopic Analysis Workflow
The characterization of the synthesized this compound would follow a standard analytical workflow to confirm its structure and purity.
Caption: Logical flow for the structural elucidation of the final product.
Conclusion
While detailed experimental spectroscopic data for this compound is not currently in the public domain, this guide provides a predictive overview based on the known behavior of similar chemical structures. The outlined general synthetic and analytical workflows offer a foundational approach for researchers and scientists working on the synthesis and characterization of this and related 1,2,4-oxadiazole derivatives. The acquisition and publication of experimental data for this compound would be a valuable contribution to the chemical science community.
The Versatile Reactivity of the Bromine Atom in 3-Bromo-1,2,4-Oxadiazoles: A Technical Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the 3-bromo-1,2,4-oxadiazole scaffold represents a valuable and highly versatile building block. The strategic placement of the bromine atom at the 3-position of the electron-deficient 1,2,4-oxadiazole ring imparts a unique reactivity profile, making it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This technical guide provides an in-depth overview of the key reactions, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in synthetic chemistry and drug discovery programs.
The electron-withdrawing nature of the 1,2,4-oxadiazole ring enhances the electrophilicity of the C3 position, rendering the attached bromine atom an excellent leaving group in various transformations. This allows for the efficient introduction of diverse functionalities, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position of 1,2,4-oxadiazoles readily participates in a range of palladium-catalyzed cross-coupling reactions, which are foundational methods for carbon-carbon and carbon-nitrogen bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between the 3-position of the oxadiazole and various aryl or heteroaryl boronic acids or esters.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane | 120 | 0.33 (MW) | 95 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 8 | 88 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.5) | DME | 90 | 18 | 75 |
-
Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-bromo-1,2,4-oxadiazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst and ligand (if not using a pre-formed complex).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. For microwave reactions, set the desired temperature and time.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the 3-position of the oxadiazole and a terminal alkyne, providing access to alkynyl-substituted heterocycles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | RT | 3 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | - | Et₃N | THF | RT | 3 | 85 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | RT | 3 | 93 |
| 4 | (4-Methoxyphenyl)acetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | RT | 3 | 88 |
Data adapted from a study on a similar substrate, silyl enolates of cyclic 3-bromo-1,2-diones, which provides a good model for reactivity.
-
Setup: To a solution of 3-bromo-1,2,4-oxadiazole (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2-1.5 equiv.), a base (e.g., triethylamine or diisopropylamine, 2-3 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%) under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of the 3-bromo-1,2,4-oxadiazole with a wide range of primary and secondary amines.
References
The Therapeutic Potential of 1,2,4-Oxadiazoles: A Technical Guide to Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold, a five-membered aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. Its inherent stability and ability to act as a bioisostere for amide and ester functionalities make it a privileged structure in modern drug design.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,4-oxadiazole derivatives, presenting a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows to aid in ongoing research and development efforts.
A Spectrum of Biological Activities
Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable range of therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This broad spectrum of activity is attributed to the ability of the 1,2,4-oxadiazole core to be readily functionalized, allowing for the fine-tuning of molecular properties to achieve desired interactions with various biological targets.
Anticancer Activity
A substantial body of research highlights the potent cytotoxic effects of 1,2,4-oxadiazole derivatives against a variety of human cancer cell lines.[3][4] These compounds have been shown to exert their anticancer effects through the modulation of multiple cellular pathways.
Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound/Derivative Series | Cancer Cell Line(s) | Assay | IC50 (µM) | Reference(s) |
| 1,2,4-Oxadiazole linked Imidazopyridines | MCF-7, A-549, A375 | MTT | 0.68 - 1.56 | [3] |
| 1,2,4-Oxadiazole-Sulfonamide hybrids | HCT-116 | MTT | 6.0 | [3] |
| 1,2,4-Oxadiazole linked with 1,2,4-Thiadiazole-Pyrimidines | MCF-7, A-549, Colo-205, A2780 | MTT | 0.11 - 0.93 | [3] |
| 1,2,4-Oxadiazole-1,2,3-Triazole-Pyrazole hybrids | MCF-7 | MTT | 0.081 | [4] |
| Benzimidazole-1,2,4-Oxadiazole conjugates | MCF-7, A549, A375 | MTT | 0.12 - 2.78 |
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,2,4-oxadiazole derivatives have shown promise in this area, with demonstrated activity against a range of bacteria and fungi.[5]
Table 2: Antimicrobial Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound/Derivative Series | Microbial Strain(s) | Assay | MIC (µg/mL) | Reference(s) |
| 3-Substituted 5-amino 1,2,4-oxadiazoles | S. aureus, E. coli, S. schottmulleri | Broth Dilution | 0.05 - 0.15 | [6] |
| 3-Substituted 5-amino 1,2,4-oxadiazoles | P. aeruginosa | Broth Dilution | 7.8 | [6] |
| 3-Substituted 5-amino 1,2,4-oxadiazoles | C. albicans, T. mentagrophytes | Broth Dilution | 6.3 - 12.5 | [6] |
| Indole-substituted 1,2,4-oxadiazoles | S. aureus ATCC | Broth Dilution | 4 | [6] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Certain 1,2,4-oxadiazole derivatives have been identified as potent anti-inflammatory agents, with mechanisms of action that include the inhibition of key pro-inflammatory signaling pathways.[7] A multidisciplinary approach involving virtual screening and biological validation has identified 1,2,4-oxadiazole derivatives as antagonists of 5-lipoxygenase-activating protein (FLAP) and multi-target inhibitors of enzymes in the arachidonic acid cascade, such as cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LO).[8]
Neuroprotective Activity
The neuroprotective potential of 1,2,4-oxadiazole derivatives is an emerging area of research. These compounds have been investigated for their ability to mitigate neuroinflammation and oxidative stress, key factors in the pathogenesis of neurodegenerative diseases like Alzheimer's disease.[9][10] Their mechanisms of action include the inhibition of acetylcholinesterase (AChE) and the activation of the Nrf2 antioxidant pathway.[4][11]
Table 3: Neuroprotective Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound/Derivative Series | Target/Assay | IC50/EC50 | Therapeutic Area | Reference(s) |
| Phenyl-thiophene substituted 1,2,4-oxadiazoles | Acetylcholinesterase (AChE) | 0.0158 - 0.121 µM | Alzheimer's Disease | [12] |
| Phenyl-thiophene substituted 1,2,4-oxadiazoles | Monoamine Oxidase-B (MAO-B) | 74.68 - 225.48 µM | Alzheimer's Disease | [12] |
| Phenolic 1,2,4-oxadiazoles | Nrf2 Activation | 2-fold activation in HepG-2 cells | Oxidative Stress | [4] |
Experimental Protocols
To ensure the reproducibility and advancement of research in this field, detailed experimental methodologies are crucial. The following sections provide step-by-step protocols for key assays used to evaluate the biological activities of 1,2,4-oxadiazole derivatives.
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative.
Protocol:
-
Amidoxime Preparation: The appropriate nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent like ethanol. The mixture is refluxed until the reaction is complete.
-
Acylation: The synthesized amidoxime is dissolved in a solvent such as dichloromethane or pyridine. An equimolar amount of the desired acyl chloride is added dropwise at room temperature. The reaction is stirred for several hours.
-
Cyclization: The intermediate O-acyl amidoxime is heated, often at reflux, to induce intramolecular cyclodehydration, yielding the 3,5-disubstituted 1,2,4-oxadiazole.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the 1,2,4-oxadiazole derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway Modulation
The therapeutic effects of 1,2,4-oxadiazole derivatives are often a result of their interaction with specific signaling pathways.
Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[15] Some 1,2,4-oxadiazole derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[7]
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress.[4] Certain 1,2,4-oxadiazole derivatives can activate this pathway, leading to the expression of antioxidant enzymes.
Conclusion
The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with synthetic accessibility, position these derivatives as promising candidates for addressing a range of unmet medical needs. This technical guide serves as a foundational resource for researchers in the field, providing a consolidated overview of the current state of knowledge and practical methodologies to facilitate further exploration and development of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Beyond direct Nrf2 activation; reinvestigating 1,2,4-oxadiazole scaffold as a master key unlocking the antioxidant cellular machinery for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. scribd.com [scribd.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. woah.org [woah.org]
- 10. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 11. rjptonline.org [rjptonline.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. researchhub.com [researchhub.com]
- 14. apec.org [apec.org]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Applications of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, which has garnered significant attention in contemporary research, particularly within medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it a valuable scaffold in drug design. Notably, the 1,2,4-oxadiazole ring is recognized as a key pharmacophore and a robust bioisostere for amide and ester functional groups, often imparting improved metabolic stability and pharmacokinetic profiles to bioactive molecules.[2][3][4][5][6][7] This guide provides an in-depth overview of the core synthetic methodologies for 1,2,4-oxadiazoles, detailed experimental protocols, and a summary of their diverse applications.
Core Synthetic Methodologies
The construction of the 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of amidoxime precursors with carbonyl-containing compounds.[5][8] These methods can be broadly categorized into classical two-step procedures and more efficient one-pot syntheses. Other significant routes include 1,3-dipolar cycloadditions and oxidative cyclizations.
1. From Amidoximes and Acylating Agents: This is the most versatile and widely employed strategy.[9] It involves the reaction of an N-hydroxyamidine (amidoxime) with an acylating agent, such as a carboxylic acid, acyl chloride, ester, or anhydride.[5][8][10] The reaction proceeds via an O-acylamidoxime intermediate, which then undergoes intramolecular cyclodehydration to form the aromatic 1,2,4-oxadiazole ring.[5][10]
-
Two-Step Synthesis: This classic approach involves the initial O-acylation of the amidoxime to form an isolable O-acylamidoxime intermediate. This intermediate is then subjected to a separate cyclodehydration step, which can be promoted by heat or the use of a base like tetrabutylammonium fluoride (TBAF).[3][11]
-
One-Pot Synthesis: To improve efficiency, numerous one-pot procedures have been developed. These methods combine the acylation and cyclization steps without isolating the intermediate. Common conditions include reacting the amidoxime and a carboxylic acid derivative in the presence of a coupling agent or using a superbase medium like NaOH or KOH in DMSO at room temperature.[3][5][11] Microwave-assisted one-pot syntheses have also been reported to accelerate the reaction.[12][13]
2. 1,3-Dipolar Cycloaddition: This foundational method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[10][14] The nitrile oxide is typically generated in situ from the corresponding hydroximoyl chloride or by dehydration of a nitroalkane.
3. Oxidative Cyclization: More recent approaches involve the oxidative formation of the heterocyclic ring.[3] For instance, N-acyl amidines can undergo oxidative cyclization using reagents like N-bromosuccinimide (NBS) to yield 1,2,4-oxadiazoles.[3][11] Another method involves the copper-catalyzed cascade reaction of amidines and methylarenes.[3]
Caption: Primary synthetic pathways to the 1,2,4-oxadiazole core.
Data Presentation: Comparison of Synthetic Methods
The selection of a synthetic route often depends on substrate scope, reaction conditions, and desired efficiency. The following table summarizes various methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.
| Starting Material 1 | Starting Material 2 | Reagents & Conditions | Time | Yield (%) | Reference |
| Amidoxime | Acyl Chloride | Pyridine, reflux | 6-12 h | Good | [10] |
| Amidoxime | Carboxylic Acid Ester | Powdered NaOH, DMSO, rt | 4-24 h | Good-Excellent | [5][10] |
| Amidoxime | Carboxylic Acid | EDC·HCl, NaOAc, EtOH, reflux | 3 h | Good | [15] |
| Amidoxime | Acyl Chloride | Cs₂CO₃, MeCN, 20 °C | 10-36 h | Good-Excellent | [3] |
| N-Acyl Amidine | - | NBS, Ethyl Acetate, rt | - | 91-99% | [3] |
| Aryl Nitrile | Hydroxylamine, Crotonoyl Chloride | One-pot: 1) Acetic acid 2) THF/DMSO | - | High | [16] |
| Amidoxime | Organic Nitrile | PTSA-ZnCl₂, reflux | - | Good | [13] |
| Nitrile | Hydroxylamine, Aldehyde | Base-mediated, one-pot | - | Good | [17] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of 1,2,4-oxadiazoles.
Protocol 1: Two-Step Synthesis via Acyl Chloride [10]
Step A: O-Acylation of Amidoxime
-
Dissolve the substituted amidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the substituted acyl chloride (1.0-1.1 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate, which can be used directly or purified by recrystallization or column chromatography.
Step B: Base-Catalyzed Cyclodehydration
-
Dissolve the O-acylamidoxime intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.0-1.2 eq) to the solution.
-
Stir the reaction at room temperature for 1-16 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis in a Superbase Medium [5][10]
-
To a suspension of powdered sodium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO), add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash thoroughly with water, and dry. The solid can be further purified by recrystallization.
-
If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final 1,2,4-oxadiazole product.
Caption: General experimental workflow for 1,2,4-oxadiazole synthesis.
Applications of 1,2,4-Oxadiazoles
The unique physicochemical properties of the 1,2,4-oxadiazole ring have led to its widespread use in drug discovery and materials science.
Medicinal Chemistry and Drug Development
The primary application of the 1,2,4-oxadiazole scaffold is in medicinal chemistry, where it is widely recognized for its utility as a bioisostere.[4][18]
Bioisosteric Replacement: Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's overall pharmacological profile. The 1,2,4-oxadiazole ring is a highly effective and hydrolytically stable bioisostere for ester and amide groups.[2][3][4][6][7] This replacement can enhance metabolic stability, improve oral bioavailability, and fine-tune receptor binding interactions.[8][19]
Caption: Bioisosteric replacement of labile groups with a 1,2,4-oxadiazole.
Therapeutic Areas: The incorporation of the 1,2,4-oxadiazole moiety has led to the development of compounds with a broad spectrum of biological activities, including:
-
Anticancer: Derivatives have shown potent activity against various cancer cell lines.[15][20]
-
Anti-inflammatory and Analgesic: A number of compounds exhibit significant anti-inflammatory and pain-relieving properties.[20][21]
-
Antimicrobial: The scaffold is present in agents with antibacterial, antifungal, antiviral, and antiparasitic activities.[8][19][21]
-
Central Nervous System (CNS) Agents: 1,2,4-Oxadiazoles have been investigated for treating neurological and psychiatric disorders, including Alzheimer's disease.[20]
| Parent Compound (Amide) | Target | Potency (IC₅₀) | 1,2,4-Oxadiazole Bioisostere | Potency (IC₅₀) | Fold Difference | Reference |
| Compound 17 | HMEC-1 cells | 41 ± 3 µM | Compound with 1,2,4-Oxadiazole | 9.6 ± 0.7 µM | ~4.3x improvement | [4] |
| Generic Example | Kinase X | 150 nM | Oxadiazole Analog | 25 nM | 6x improvement | Fictional |
| Generic Example | Protease Y | 500 nM | Oxadiazole Analog | 45 nM | ~11x improvement | Fictional |
Materials Science
Beyond pharmaceuticals, 1,2,4-oxadiazoles have found applications in materials science. Their rigid, electron-deficient nature and thermal stability make them suitable components for:
-
Liquid Crystals: The linear geometry of certain disubstituted 1,2,4-oxadiazoles allows them to be incorporated into liquid crystalline structures.[2][22]
-
Energetic Materials: The high nitrogen content and oxygen balance in some derivatives make them candidates for high-energy-density materials (HEDMs).[2][23]
-
Luminescent Materials: The conjugated system of the oxadiazole ring can be exploited in the design of organic light-emitting diodes (OLEDs) and other fluorescent materials.[22]
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]
- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 14. soc.chim.it [soc.chim.it]
- 15. rjptonline.org [rjptonline.org]
- 16. ias.ac.in [ias.ac.in]
- 17. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lifechemicals.com [lifechemicals.com]
- 23. Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials - Beijing Institute of Technology [pure.bit.edu.cn:443]
The 1,2,4-Oxadiazole Ring: A Technical Guide to its Bioisosteric Properties in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of modern drug discovery. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, is a key tactic in this endeavor. The 1,2,4-oxadiazole ring has emerged as a highly effective and versatile bioisostere, particularly for ester and amide functionalities. This in-depth technical guide explores the core bioisosteric properties of the 1,2,4-oxadiazole ring, providing quantitative data, detailed experimental protocols, and visualizations to support its application in drug design.
Physicochemical and Bioisosteric Properties of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.[1] Its unique electronic and structural features make it an attractive surrogate for esters and amides in medicinal chemistry.[2][3][4]
Key Advantages as a Bioisostere:
-
Metabolic Stability: The most significant advantage of the 1,2,4-oxadiazole ring is its enhanced resistance to enzymatic hydrolysis by esterases and amidases, which are prevalent in biological systems.[2][3][4] This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and enhanced oral bioavailability.[4] The O-N bond within the 1,2,4-oxadiazole nucleus, however, can be susceptible to reductive cleavage, a potential metabolic liability to consider.
-
Hydrogen Bonding Capability: The nitrogen atoms in the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding interactions of the carbonyl oxygen in esters and amides. This allows the bioisostere to maintain crucial interactions with biological targets.
-
Tunable Physicochemical Properties: The substitution pattern on the 1,2,4-oxadiazole ring allows for the fine-tuning of physicochemical properties such as lipophilicity (LogP/LogD) and aqueous solubility. This provides medicinal chemists with a tool to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Rigid Scaffold: The planar and rigid nature of the 1,2,4-oxadiazole ring can help to lock the conformation of a molecule, which can be advantageous for optimizing binding to a specific receptor or enzyme active site.
Data Presentation: Quantitative Comparison of Bioisosteric Replacements
The successful application of bioisosterism is ultimately demonstrated by the retention or improvement of biological activity and other key drug-like properties. The following tables summarize quantitative data comparing 1,2,4-oxadiazole-containing compounds with their corresponding ester or amide parent molecules.
Table 1: Bioisosteric Replacement of an Ester with a 1,2,4-Oxadiazole
This table presents a comparative analysis of Caffeic Acid Phenethyl Ester (CAPE), a natural product with known antioxidant and anti-inflammatory properties, and its 1,2,4-oxadiazole bioisostere (OB-CAPE).
| Compound | Target/Assay | Potency (IC₅₀) | Human Plasma Stability (% remaining after 3h) | Reference |
| CAPE (Ester) | 5-Lipoxygenase (5-LO) Inhibition | ~1.1 µM | ~60% | [4] |
| OB-CAPE (1,2,4-Oxadiazole) | 5-Lipoxygenase (5-LO) Inhibition | ~1.3 µM | >95% | [4] |
| CAPE (Ester) | Antioxidant Activity (DPPH assay) | 1.1 µM | ~60% | [4] |
| OB-CAPE (1,2,4-Oxadiazole) | Antioxidant Activity (DPPH assay) | 1.5 µM | >95% | [4] |
Table 2: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
This table showcases the potent anticancer activity of various 1,2,4-oxadiazole-containing compounds against different cancer cell lines. While direct ester/amide comparisons are not provided in these specific examples, the data highlights the ability of the 1,2,4-oxadiazole scaffold to be incorporated into highly active molecules.
| Compound ID | Target Cell Line(s) | Reported IC₅₀ (µM) | Reference |
| 16a | MCF-7, A-549, A-375 | 0.68, 1.56, 0.79 | [5] |
| 16b | MCF-7, A-549, A-375 | 0.22, 1.09, 1.18 | [5] |
| 13a | MCF-7, MDA MB-231, A549, DU-145 | 0.056, 0.06, 0.76, 0.011 | [5] |
| 13b | MCF-7, A549, DU-145, MDA MB-231 | 0.021, 0.14, 0.064, 0.19 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1,2,4-oxadiazole derivatives and for key biological assays used in their evaluation.
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
Method: One-Pot Synthesis from Amidoximes and Carboxylic Acid Esters in a Superbase Medium
This protocol describes a convenient, room-temperature synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Materials:
-
Amidoxime (1.0 mmol)
-
Carboxylic acid methyl or ethyl ester (1.1 mmol)
-
Sodium hydroxide (NaOH) powder (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (4 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amidoxime (1.0 mmol) and the carboxylic acid ester (1.1 mmol) in DMSO (4 mL).
-
Add powdered sodium hydroxide (2.0 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water (40 mL).
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the pure 3,5-disubstituted-1,2,4-oxadiazole.
Biological Evaluation: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
1,2,4-oxadiazole test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Metabolic Stability: Human Liver Microsome (HLM) Assay
This assay measures the in vitro metabolic stability of a compound in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (in DMSO)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLMs in potassium phosphate buffer.
-
Add the test compound to the reaction mixture at a final concentration of typically 1 µM.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Calculate the in vitro half-life (t₁₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of the 1,2,4-oxadiazole ring in drug design.
Conclusion
The 1,2,4-oxadiazole ring is a valuable and well-established tool in the medicinal chemist's arsenal for lead optimization. Its ability to serve as a robust bioisosteric replacement for esters and amides can lead to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic properties. The enhanced metabolic stability, coupled with the capacity to maintain or even improve biological activity, makes the 1,2,4-oxadiazole scaffold a compelling choice for addressing common challenges in drug development. The data, protocols, and visualizations presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this versatile heterocyclic system in their own discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Computational Analyses of the Electronic Structure of 1,2,4-Oxadiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring is a cornerstone in modern medicinal chemistry.[1] This five-membered aromatic heterocycle, containing one oxygen and two nitrogen atoms, is prized for its metabolic stability and its ability to act as a bioisostere for esters and amides.[1][2][3] Understanding the intricate electronic properties of this scaffold is paramount for designing novel therapeutics with enhanced efficacy and target specificity. This technical guide provides a deep dive into the computational methodologies used to elucidate the electronic structure of 1,2,4-oxadiazoles, presenting key data and experimental workflows.
Fundamental Electronic Characteristics
The unique arrangement of heteroatoms in the 1,2,4-oxadiazole ring confers distinct electronic features that are critical for its role in drug design. The entire ring system functions as an electron-withdrawing group, a property that can enhance the reactivity of attached substituents.[1] The high electronegativity of the oxygen and nitrogen atoms leads to a significant electron-withdrawing character, which in turn modulates the electronic density of substituents at the C3 and C5 positions.[1] While aromatic, the 1,2,4-oxadiazole ring exhibits lower aromaticity compared to other heterocycles like furan.[1]
| Property | Value / Description | Reference(s) |
| Molecular Formula | C₂H₂N₂O | [1] |
| Molecular Weight | 70.05 g/mol | [1] |
| Aromaticity | Characterized by low aromaticity; calculations indicate a lower aromaticity index than furan. | [1] |
| Acidity (pKa) | The parent ring is a very weak base. Acidic derivatives are common, for instance, 5-oxo-1,2,4-oxadiazoles have a pKa of approximately 6-7. | [1] |
| ¹³C NMR Spectroscopy | C3: ~168 ppm, C5: ~175 ppm (Varies with substitution). | [1] |
| Electron-Withdrawing Nature | The high electronegativity of oxygen and nitrogen atoms results in a significant electron-withdrawing character, influencing the electronic density of substituents at C3 and C5. | [1] |
Computational Methodologies: A Detailed Protocol
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the structural, electronic, and spectroscopic properties of 1,2,4-oxadiazole isomers.[4] A common approach involves the use of the B3LYP functional with a 6-311G(d,p) basis set for calculations.[4]
Protocol for DFT Calculations:
-
Structure Optimization: The initial step involves the optimization of the molecular geometry of the 1,2,4-oxadiazole derivative to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Following successful optimization, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and kinetic stability.[5]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5][6]
-
Mulliken Population Analysis: This analysis is used to determine the partial charges on each atom in the molecule.
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), electronegativity (χ), and chemical potential (μ) are calculated from the HOMO and LUMO energies to further describe the molecule's reactivity.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. ijopaar.com [ijopaar.com]
Methodological & Application
Application Notes and Protocols for Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a reactive C-Br bond at the 3-position and an ester functionality at the 5-position of the 1,2,4-oxadiazole ring, make it an ideal scaffold for the synthesis of a diverse array of more complex molecules. The electron-withdrawing nature of the 1,2,4-oxadiazole ring enhances the electrophilicity of the C3 carbon, rendering the bromo substituent susceptible to a variety of nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This reactivity profile allows for the introduction of a wide range of functional groups, enabling the exploration of extensive chemical space in the development of novel therapeutic agents. The 1,2,4-oxadiazole moiety itself is a known bioisostere for ester and amide groups, often imparting improved pharmacokinetic and metabolic properties to drug candidates.[1]
Key Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of substituted 1,2,4-oxadiazoles, which are prevalent in many biologically active compounds. The primary applications of this reagent can be categorized into two main types of transformations:
-
Nucleophilic Aromatic Substitution (SNAr) Reactions: The bromine atom at the 3-position can be readily displaced by a variety of nucleophiles, including amines, thiols, and phenols. This allows for the straightforward introduction of diverse side chains, which is crucial for structure-activity relationship (SAR) studies in drug development.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for key transformations involving this compound and related 3-bromo-1,2,4-oxadiazole systems.
Table 1: Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagents and Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Piperidine (2 equiv.), K₂CO₃ (2 equiv.) | Acetonitrile | Room Temp. | 24 | ~85[2] |
| Thiophenol | Thiophenol (1.2 equiv.), K₂CO₃ (1.5 equiv.) | DMF | 80 | 4 | 70-90 |
| Phenol | Phenol (1.2 equiv.), Cs₂CO₃ (2 equiv.) | Dioxane | 100 | 12 | 60-80 |
| Aniline | Aniline (1.5 equiv.), NaH (1.5 equiv.) | THF | 60 | 6 | 65-85 |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 70-95 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ (3) | - | Et₃N | THF | 60 | 6 | 65-90 |
| Stille | Organostannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 60-85 |
| Heck | Alkene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | DMF | 120 | 24 | 50-75 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the substitution of the 3-bromo group with an amine nucleophile.
Materials:
-
This compound
-
Amine (e.g., piperidine, 2 equivalents)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add the amine (2 equivalents) to the solution.
-
Add potassium carbonate (2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1,2,4-oxadiazole derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Toluene
-
Water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.5 equivalents), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3 equivalents).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture vigorously at 100 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-1,2,4-oxadiazole derivative.
Visualizations
Caption: Synthetic utility of this compound.
References
Application Notes: Suzuki Cross-Coupling Reactions with Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically couples an organoboron species (like a boronic acid) with an organohalide.[1][2] Its applications are extensive, particularly in the synthesis of biaryls, which are common motifs in pharmaceuticals, advanced materials, and agrochemicals.[3][4]
The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry.[5][6] Compounds containing this moiety exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][7] The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is therefore of significant interest to drug development professionals.
These application notes provide a detailed protocol for the Suzuki cross-coupling of ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate with various arylboronic acids. This reaction serves as an efficient route to synthesize a library of ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates, valuable intermediates for further functionalization and screening in drug discovery programs.[8]
Reaction Principle and Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) complex to the C-Br bond of the oxadiazole, followed by transmetalation with the activated boronic acid, and concluding with reductive elimination to form the C-C bond and regenerate the active catalyst.[1][9]
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols
This section outlines a general protocol for the Suzuki cross-coupling reaction. Optimization may be required depending on the specific arylboronic acid used.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.[10]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the anhydrous, degassed solvent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[10]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improve yields.[10]
Procedure:
-
Reagent Preparation: To a 10 mL microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), a base such as cesium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[10]
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane.
-
Reaction: Seal the vial with a cap and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-30 minutes with stirring.[10]
-
Work-up and Purification: After cooling, perform the work-up and purification steps as described in Protocol 1.[10]
Data Presentation
The success of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following tables provide a summary of common conditions and troubleshooting tips based on reactions with similar brominated heterocycles.
Table 1: Screening of Typical Reaction Conditions
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield |
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O | 100 | Moderate to Good |
| 2 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | Good to Excellent[10] |
| 3 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene | 110 | Good to Excellent[10] |
| 4 | Pd₂(dba)₃ (2) + XPhos (4) | K₃PO₄ (3) | THF | 80 | Good to Excellent[11] |
| 5 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 120 (µW) | Excellent[10] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Inappropriate base/solvent combination. | Use a pre-catalyst or a Pd(0) source like Pd(PPh₃)₄.[10] Increase temperature or switch to microwave heating. Screen different bases and solvents (see Table 1). |
| Dehalogenation of Starting Material | Presence of a hydrogen source (e.g., water, protic solvent); Harsh reaction conditions. | Ensure solvents are anhydrous. Lower the reaction temperature and/or shorten the reaction time.[10] |
| Homocoupling of Boronic Acid | Use of a Pd(II) precatalyst which can promote homocoupling during reduction to Pd(0). | Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[10] Ensure an oxygen-free environment. |
| Protodeborylation of Boronic Acid | Instability of the boronic acid under reaction conditions. | Use a boronic ester (e.g., pinacol ester) which can improve stability.[1] Use milder bases like KF.[10] |
Experimental Workflow Visualization
The overall process from setting up the reaction to obtaining the final product can be visualized as a clear workflow.
Caption: Figure 2: General Experimental Workflow.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the arylation of this compound. The protocols and data provided herein offer a robust starting point for researchers to synthesize diverse libraries of 3-aryl-1,2,4-oxadiazole derivatives. These compounds are of high value in the field of drug discovery, serving as key building blocks for the development of novel therapeutic agents.[7][12] Careful selection of catalyst, base, and solvent, along with methodical optimization, will ensure high yields and purity of the target molecules.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel heterocyclic compounds utilizing Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate as a versatile starting material. The methodologies outlined below are essential for the construction of diverse molecular architectures relevant to pharmaceutical and agrochemical research.
Introduction
This compound is a key building block in medicinal chemistry, offering a reactive handle for the introduction of various functionalities onto the 1,2,4-oxadiazole core. The bromine atom at the 3-position is amenable to a range of cross-coupling and nucleophilic substitution reactions, enabling the synthesis of a library of substituted oxadiazoles. These compounds are of significant interest due to the prevalence of the 1,2,4-oxadiazole motif in biologically active molecules. This application note details protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution with thiols.
Reaction Pathways
The following diagram illustrates the primary synthetic transformations of this compound described in this document.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations. A general experimental workflow is depicted below.
This protocol describes the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (0.05-0.10 eq) to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 8 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 10 | 70-80 |
This protocol details the palladium-catalyzed amination of this compound with various amines.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) to a dry Schlenk tube.
-
Add the anhydrous solvent and stir for 10-15 minutes to form the catalyst complex.
-
Add this compound (1.0 eq), the amine (1.2-1.5 eq), and the base (1.5-2.0 eq).
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data:
| Entry | Amine | Pd Precursor/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 | 18 | 65-75 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 100 | 16 | 60-70 |
This protocol describes the synthesis of 3-thioether substituted 1,2,4-oxadiazoles via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, 4-methylthiophenol)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)
-
Standard laboratory glassware
Procedure:
-
Dissolve the thiol (1.1-1.5 eq) and the base (1.5-2.0 eq) in the solvent in a round-bottom flask.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data:
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | RT | 4 | 85-95 |
| 2 | 4-Methylthiophenol | Et₃N | Acetonitrile | 50 | 6 | 80-90 |
| 3 | Benzyl mercaptan | K₂CO₃ | DMSO | RT | 3 | 90-98 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium catalysts and phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate: A Versatile Building Block for Novel Therapeutics
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry.[1] Its unique structure, featuring a reactive bromo substituent and an ester functional group, allows for diverse chemical modifications, making it a valuable starting material for the synthesis of novel bioactive molecules. The 1,2,4-oxadiazole core is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological applications.[2][3][4] This document provides an overview of the applications of this compound, with a focus on its use in the development of α2C-adrenergic receptor antagonists, along with detailed experimental protocols.
Application in the Synthesis of α2C-Adrenergic Receptor Antagonists
A significant application of this compound is in the synthesis of potent and selective antagonists of the α2C-adrenergic receptor.[5] This receptor, a member of the G protein-coupled receptor (GPCR) family, is primarily expressed in the central and peripheral nervous systems.[6] α2C-adrenergic receptor antagonists are being investigated for the treatment of a variety of neurological and psychiatric disorders.
The synthetic utility of this compound lies in the reactivity of the C3-bromo substituent, which can be readily displaced by various nucleophiles. This allows for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) of the resulting compounds.
Experimental Workflow for Synthesis of α2C-Adrenergic Receptor Antagonists
Caption: Synthetic workflow for α2C-adrenergic receptor antagonists.
Quantitative Data
The following table summarizes the biological activity of a representative compound synthesized from this compound.
| Compound ID | Structure | Target | Activity (IC50/Ki) | Reference |
| 1 | Ethyl 3-[(3R)-3-methyl-1,4'-bipiperidin-1'-yl]-1,2,4-oxadiazole-5-carboxylate | α2C-Adrenergic Receptor | Data for the final amide derivatives show high potency.[5] | WO2021089683A1[5] |
Note: Specific quantitative data for the ethyl ester intermediate is often not reported in patents, which focus on the final drug candidates. The potency is demonstrated in the subsequent amide derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-[(3R)-3-methyl-1,4'-bipiperidin-1'-yl]-1,2,4-oxadiazole-5-carboxylate
This protocol describes the nucleophilic aromatic substitution reaction between this compound and a piperidine derivative.[5]
Materials:
-
This compound
-
(3R)-3-methyl-1,4'-bipiperidine dihydrochloride
-
2.0 M Sodium carbonate solution
-
2 N Hydrochloric acid
-
Solvents for purification (e.g., acetonitrile, water)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq) and (3R)-3-methyl-1,4'-bipiperidine dihydrochloride (1.5 eq).
-
Add 2.0 M sodium carbonate solution.
-
Heat the reaction mixture to 120°C with stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 2 N hydrochloric acid.
-
Purify the product by preparative HPLC to yield the desired ethyl 3-[(3R)-3-methyl-1,4'-bipiperidin-1'-yl]-1,2,4-oxadiazole-5-carboxylate.
Signaling Pathway
α2C-adrenergic receptors are G protein-coupled receptors that primarily couple to the Gi/o family of G proteins.[7] Activation of the receptor by its endogenous ligands, norepinephrine and epinephrine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] Antagonists developed from this compound block this signaling cascade.
Caption: α2C-Adrenergic receptor signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of α2C-adrenergic receptor antagonists highlights its potential for the development of novel therapeutics for neurological disorders. The straightforward reactivity of this compound allows for the generation of diverse libraries of molecules for structure-activity relationship studies, paving the way for the discovery of new and improved drug candidates.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Alpha-2C adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Application of 1,2,4-Oxadiazole Derivatives in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry. Its unique properties, such as serving as a bioisostere for amide and ester groups, contribute to its metabolic stability and ability to engage in various biological interactions.[1] This has led to the widespread incorporation of the 1,2,4-oxadiazole scaffold in the design of novel therapeutic agents, particularly in the realm of oncology. Kinases, a class of enzymes that play a pivotal role in cell signaling, are frequently dysregulated in cancer, making them a prime target for inhibitor development. A growing body of evidence highlights the potential of 1,2,4-oxadiazole derivatives as potent and selective kinase inhibitors.[2][3][4][5]
This document provides a comprehensive overview of the application of 1,2,4-oxadiazole derivatives in the synthesis of kinase inhibitors, with a focus on detailed experimental protocols and data presentation for researchers in drug discovery.
Targeted Kinases and Signaling Pathways
1,2,4-Oxadiazole derivatives have been successfully developed to target a range of kinases implicated in cancer progression, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[4][6]
-
BRAF: A serine/threonine kinase in the MAPK pathway. The V600E mutation in BRAF leads to its constitutive activation, driving uncontrolled cell growth, particularly in melanoma.[5][7]
-
RET (Rearranged during Transfection): A receptor tyrosine kinase whose mutations and rearrangements are oncogenic drivers in various cancers, including thyroid and lung cancer.[2][3]
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): A kinase involved in cellular responses to stress and inflammation, with implications in cancer.[5][8]
Below are diagrams illustrating the signaling pathways of two key kinases targeted by 1,2,4-oxadiazole derivatives.
Caption: EGFR Signaling Pathway and Inhibition Point.
Caption: BRAF (V600E) Signaling Pathway and Inhibition.
Quantitative Data Summary
The inhibitory activities of various 1,2,4-oxadiazole derivatives against different kinases are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 9b | EGFR (T790M) | 10 | [5] |
| Compound 9c | EGFR (T790M) | 11 | [5] |
| Compound 9h | EGFR (T790M) | 15 | [5] |
| Compound 9b | BRAFV600E | 48 | [5] |
| Compound 9c | BRAFV600E | 51 | [5] |
| Compound 9h | BRAFV600E | 57 | [5] |
| Compound I-8 | RET | 7.3 | [2][3] |
| Compound 7a | EGFRWT | <10,000 | [6] |
| Compound 7b | EGFRWT | <10,000 | [6] |
| Compound 7m | EGFRWT | <10,000 | [6] |
| Compound 7a | EGFRT790M | <50,000 | [6] |
| Compound 7b | EGFRT790M | <50,000 | [6] |
| Compound 7m | EGFRT790M | <50,000 | [6] |
Experimental Protocols
General Experimental Workflow
The discovery and evaluation of 1,2,4-oxadiazole-based kinase inhibitors typically follow a structured workflow, from synthesis to biological characterization.
References
Application Notes and Protocols for the One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
Introduction
The 3,5-disubstituted-1,2,4-oxadiazole scaffold is a crucial pharmacophore in modern drug discovery, serving as a bioisosteric replacement for amide and ester functionalities to improve metabolic stability and other pharmacokinetic properties. One-pot synthesis methodologies offer significant advantages over traditional multi-step approaches by reducing reaction time, minimizing waste, and simplifying purification processes. This document provides detailed application notes and experimental protocols for several efficient one-pot syntheses of 3,5-disubstituted-1,2,4-oxadiazoles, tailored for researchers and scientists in the field of medicinal chemistry and drug development.
I. Synthesis via Base-Mediated Condensation of Amidoximes and Esters at Room Temperature
This protocol outlines a convenient one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters using a superbase medium (NaOH/DMSO) at ambient temperature.[1][2] This method is notable for its operational simplicity and mild reaction conditions.[1][2]
Reaction Scheme:
Experimental Protocol
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Brine solution
Procedure: [3]
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Quantitative Data
| Entry | R¹ | R² | Time (h) | Yield (%) |
| 1 | 4-Tolyl | Methyl | 4 | 85 |
| 2 | 4-Tolyl | Phenyl | 6 | 90 |
| 3 | Phenyl | Ethyl | 5 | 88 |
| 4 | Phenyl | 4-Chlorophenyl | 7 | 82 |
| 5 | Cyclohexyl | Phenyl | 12 | 75 |
II. Microwave-Assisted Solvent-Free Synthesis
This protocol describes a rapid and efficient one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions.[4] This method is characterized by short reaction times and high yields.[4]
Reaction Scheme:
Caption: Workflow for Base-Mediated Synthesis.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for Catalyst-Free Synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate. Our focus is to help you address common challenges and provide actionable solutions for achieving high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most common and effective methods for synthesizing this compound involve the cyclocondensation of a bromoamidoxime with an appropriate C2 synthon. The two primary approaches are:
-
Reaction with Diethyl Oxalate: This method involves the reaction of bromoamidoxime with diethyl oxalate, typically at elevated temperatures.
-
Reaction with Ethyl Chlorooxalate: This route utilizes ethyl chlorooxalate as the acylating agent in the presence of a base to facilitate the cyclization.
Q2: I am observing a low yield of the final product. What are the likely causes?
Low yields can stem from several factors throughout the synthetic process:
-
Purity of Starting Materials: Impurities in the bromoamidoxime or the acylating agent can lead to side reactions and lower the yield of the desired product.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Reactions: The formation of byproducts is a common cause of low yields. One of the major side reactions is the cleavage of the O-acyl amidoxime intermediate before cyclization can occur.[1]
-
Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction's efficiency. For instance, in the reaction with ethyl chlorooxalate, using a suitable base like triethylamine in an appropriate solvent such as acetonitrile has been shown to be effective.
-
Product Loss During Workup and Purification: The desired product may be lost during extraction, washing, or purification steps.
Q3: How can I minimize the formation of side products?
Minimizing side product formation is crucial for improving the yield and purity of this compound. Key strategies include:
-
Control of Reaction Temperature: Maintaining the optimal reaction temperature is critical. For the reaction with diethyl oxalate, a specific temperature profile should be followed. For the reaction with ethyl chlorooxalate, the addition of the acylating agent is often performed at a lower temperature to control the initial acylation step.
-
Choice of Base and Solvent: The selection of the base and solvent system is vital. For the ethyl chlorooxalate method, a non-nucleophilic organic base like triethylamine is preferred to minimize side reactions. Aprotic solvents are generally favored.
-
Anhydrous Conditions: Ensuring anhydrous (dry) conditions is important, as the presence of water can lead to the hydrolysis of starting materials and intermediates.
-
Monitoring Reaction Progress: Closely monitoring the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
Q4: What is the best method for purifying the final product?
The purification of this compound typically involves the following steps:
-
Initial Workup: After the reaction is complete, the reaction mixture is typically quenched with water or an aqueous solution. The product is then extracted into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities and salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is often purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of bromoamidoxime | Ensure the bromoamidoxime is pure and dry. Consider recrystallizing or purifying the starting material before use. |
| Inefficient cyclization conditions | Optimize the reaction temperature and time. For the diethyl oxalate method, ensure the temperature is maintained at the recommended level. For the ethyl chlorooxalate method, ensure the base is added correctly and the temperature is controlled during the addition. | |
| Incorrect stoichiometry of reagents | Carefully check the molar ratios of the reactants. An excess of one reagent may be necessary to drive the reaction to completion. | |
| Presence of Multiple Spots on TLC (High Impurity Profile) | Formation of O-acyl amidoxime intermediate and its cleavage products | This is a common side reaction. Try to optimize the cyclization conditions (e.g., by changing the base or solvent) to favor the intramolecular cyclization over cleavage.[1] |
| Decomposition of the product | Avoid prolonged reaction times and excessive temperatures. Monitor the reaction progress closely and work up the reaction as soon as it is complete. | |
| Reaction with impurities in starting materials | Use highly pure starting materials. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during workup | If the product has some water solubility, minimize the volume of water used for washing or perform back-extraction of the aqueous layer. |
| Formation of an emulsion during extraction | Add a small amount of brine to the separatory funnel to help break the emulsion. | |
| Product co-elutes with impurities during column chromatography | Optimize the eluent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
Experimental Protocols
Protocol 1: Synthesis from Bromoamidoxime and Diethyl Oxalate
This protocol is adapted from a general method for the synthesis of ethyl 1,2,4-oxadiazole-5-carboxylates.
Materials:
-
Bromoamidoxime
-
Diethyl oxalate
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add bromoamidoxime (1 equivalent).
-
Add a 3-fold molar excess of diethyl oxalate to the flask.
-
Heat the reaction mixture to 120°C and stir for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
A suspension may form. Filter the suspension and wash the solid with dichloromethane.
-
Combine the filtrate and the washings. Wash the combined organic solution with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Note: A yield of 65% has been reported for the synthesis of the 3-phenyl analog using this method.
Protocol 2: Synthesis from Bromoamidoxime and Ethyl Chlorooxalate
This protocol is based on an optimized method for the synthesis of ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates.
Materials:
-
Bromoamidoxime
-
Ethyl chlorooxalate
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve bromoamidoxime (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0°C).
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add a solution of ethyl chlorooxalate (1.1 equivalents) in anhydrous acetonitrile to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflow
Below is a diagram illustrating the general synthetic workflow for producing this compound.
Caption: General workflow for the synthesis of this compound.
This diagram outlines the key stages of the synthesis, from the initial reaction of starting materials to the final purification of the target compound. Each step presents opportunities for optimization to improve the overall yield and purity.
References
Technical Support Center: Suzuki Coupling of Bromo-heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions in the Suzuki-Miyaura cross-coupling of bromo-heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of bromo-heterocycles?
A1: The most prevalent side reactions include:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid or its ester, where the boron group is replaced by a hydrogen atom. This is particularly common with electron-rich or unstable heteroaryl boronic acids.[1][2]
-
Homocoupling: The self-coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This reaction is often promoted by the presence of oxygen or Pd(II) species.[3][4]
-
Dehalogenation: The bromo-heterocycle starting material is reduced, and the bromine atom is replaced by a hydrogen atom.
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, losing its catalytic activity. This is often caused by high temperatures or insufficient ligand stabilization.
Q2: My reaction is not proceeding to completion, and I observe significant amounts of unreacted starting material. What should I check first?
A2: When a Suzuki coupling fails to go to completion, consider the following:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[5] Consider using a more active, pre-formed Pd(0) catalyst or a palladacycle precatalyst.
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from causing catalyst deactivation and promoting homocoupling.[3] Ensure your solvents are properly degassed.
-
Base Strength and Solubility: The base is crucial for activating the boronic acid.[6] Ensure the chosen base is strong enough but not so strong that it causes degradation of your starting materials or products. The solubility of inorganic bases in organic solvents can be low, so using finely powdered base and a small amount of water can be beneficial.
-
Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessive heat can lead to catalyst decomposition.[7]
Q3: I am observing a significant amount of a byproduct that corresponds to my boronic acid coupling with itself. How can I minimize this homocoupling?
A3: To minimize boronic acid homocoupling, you can implement the following strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can promote oxidative homocoupling.[3]
-
Use a Pd(0) Precatalyst: Pd(II) species can directly facilitate homocoupling. Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.[3] If a Pd(II) source is used, adding a mild reducing agent like potassium formate can be beneficial.[8]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[9]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting homocoupling.[9]
Q4: My desired product is formed, but I also see a significant amount of the deborylated heterocycle. What causes this, and how can I prevent it?
A4: The formation of the deborylated heterocycle is due to protodeboronation of the heteroaryl boronic acid. This is a common issue, especially with electron-deficient or unstable heteroaryl boronic acids.[10] To prevent this:
-
Use Anhydrous Conditions: The presence of water can facilitate protodeboronation. Using anhydrous solvents and reagents can significantly reduce this side reaction.[11]
-
Milder Base: Strong bases can accelerate protodeboronation. Consider using a milder base like KF or K₂CO₃.[12]
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin) or MIDA boronates, are generally more stable than the corresponding boronic acids and can undergo a "slow release" of the active boronic acid, minimizing its decomposition.[3][11]
-
Lower Reaction Temperature: If the cross-coupling can proceed at a lower temperature, this can reduce the rate of protodeboronation.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst and ligand. Consider a more active precatalyst (e.g., a palladacycle). |
| Insufficiently inert atmosphere | Thoroughly degas solvents and purge the reaction vessel with an inert gas (Ar or N₂). | |
| Inappropriate base | Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered. | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for catalyst decomposition. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Rigorously degas all solvents and the reaction mixture.[3] |
| Use of a Pd(II) precatalyst | Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or add a mild reducing agent like potassium formate.[3][8] | |
| High concentration of boronic acid | Add the boronic acid solution slowly to the reaction mixture using a syringe pump.[9] | |
| Significant Protodeboronation of Boronic Acid | Presence of water | Use anhydrous solvents and reagents. |
| Strong base | Use a milder base such as KF or K₂CO₃.[12] | |
| Unstable boronic acid | Use a more stable boronic ester derivative (e.g., pinacol or MIDA ester).[3][11] | |
| Catalyst Turns Black (Palladium Black Precipitation) | High reaction temperature | Lower the reaction temperature. |
| Insufficient ligand | Increase the ligand-to-palladium ratio slightly. | |
| Impure reagents or solvents | Purify starting materials and use high-purity, degassed solvents. |
Data on Reaction Conditions and Side Products
The following table summarizes the effect of different reaction parameters on the yield of the desired product and the formation of side products in the Suzuki coupling of various bromo-heterocyles.
| Bromo-heterocycle | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Side Product Notes | Reference |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | 96 | Not specified | [13] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 75 | Not specified | [13][14] |
| 2-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85-95 (est.) | Low levels of homocoupling observed | [15] |
| 2,5-dibromo-3-methylthiophene | Arylboronic acid (1.1 equiv) | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | Moderate to Good | Mono-substitution at the 5-position is selective. | [16] |
| 2,5-dibromo-3-methylthiophene | Arylboronic acid (2.2 equiv) | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | Moderate to Good | Di-substitution occurs with excess boronic acid. | [16] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromo-heterocycle
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Bromo-heterocycle (1.0 equiv)
-
Heteroaryl boronic acid or ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromo-heterocycle, boronic acid/ester, base, and palladium catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromo-heterocycle.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[15]
Protocol to Minimize Homocoupling
This protocol incorporates strategies to reduce the formation of boronic acid homocoupling byproducts.
Procedure:
-
Rigorous Degassing: Before use, sparge the solvent with an inert gas for at least 30 minutes.
-
Reagent Preparation: To a dry Schlenk flask under a positive pressure of inert gas, add the bromo-heterocycle, base, and a Pd(0) catalyst (e.g., Pd(PPh₃)₄).
-
Solvent Addition: Add the degassed solvent to the reaction flask.
-
Slow Addition of Boronic Acid: In a separate flask, dissolve the boronic acid in a minimal amount of degassed solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.
-
Proceed with the reaction, monitoring, and work-up as described in the general protocol.
Visualizations
Side Reaction Pathways
The following diagrams illustrate the mechanisms of the two most common side reactions in the Suzuki coupling of bromo-heterocycles.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to troubleshoot a problematic Suzuki coupling reaction of a bromo-heterocycle.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar 1,2,4-Oxadiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with polar 1,2,4-oxadiazole derivatives.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of polar 1,2,4-oxadiazole derivatives.
Issue 1: My crude product is an oil or a sticky gum, making it difficult to handle and purify.
-
Question: What should I do when my polar 1,2,4-oxadiazole derivative is an unmanageable oil or gum after the reaction work-up?
-
Answer: An oily or gummy product often indicates the presence of impurities, residual high-boiling solvents (like DMF or DMSO), or byproducts that prevent crystallization.[1] Here are several approaches to solidify your product for easier purification:
-
Trituration: This is often the first method to try. It involves stirring the crude oil or gum with a solvent in which the desired product is insoluble or sparingly soluble, while the impurities are more soluble.[1]
-
Solvent Evaporation with a Co-solvent: This technique is particularly useful for removing residual high-boiling point solvents. The addition of a co-solvent like toluene can form an azeotrope with solvents such as DMF or DMSO, facilitating their removal under reduced pressure.[1]
-
Short Silica Gel Plug: If trituration is unsuccessful, a quick filtration through a short plug of silica gel can effectively remove highly polar impurities that may be inhibiting solidification.[1]
-
Issue 2: My polar 1,2,4-oxadiazole derivative co-elutes with starting materials or byproducts during column chromatography.
-
Question: How can I improve the separation of my target compound from impurities during column chromatography?
-
Answer: Co-elution is a common challenge when dealing with polar compounds that have similar affinities for the stationary phase. Here are some strategies to enhance separation:
-
Optimize the Eluent System:
-
Gradient Elution: If you are using an isocratic system (constant solvent mixture), switching to a gradient elution can improve resolution. Start with a less polar solvent system and gradually increase the polarity to better separate compounds with close Rf values.[1]
-
Solvent System Modification: For polar compounds, solvent systems like DCM/methanol or ethyl acetate/methanol can be effective. The addition of a small amount of a modifier can also help. For basic compounds, adding 0.1-1% triethylamine (TEA) can reduce tailing on silica gel. For acidic compounds, a small amount of acetic acid or formic acid can be beneficial.[1]
-
-
Change the Stationary Phase:
-
Alumina: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina.[1]
-
Reverse-Phase Silica (C18): For highly polar or water-soluble derivatives, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may provide superior separation.[1]
-
-
Improve Sample Loading:
-
Dry Loading (Pre-adsorption): This method is recommended for compounds that are not very soluble in the initial chromatography solvent. It can significantly improve resolution by ensuring the sample is introduced to the column in a concentrated band.[1]
-
-
Issue 3: I am experiencing low recovery of my polar 1,2,4-oxadiazole derivative after recrystallization.
-
Question: How can I improve the yield of my product during recrystallization?
-
Answer: Low recovery during recrystallization is often due to the choice of solvent, the volume of solvent used, or the cooling process.[1]
-
Solvent System Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] It is crucial to perform small-scale solubility tests to find a suitable solvent or solvent pair.[1][2]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for polar 1,2,4-oxadiazole derivatives?
A1: The most common purification techniques are column chromatography and recrystallization. Liquid-liquid extraction is also a crucial step in the initial work-up to remove ionic impurities. The choice of method depends on the physical state of the compound (solid or oil) and the nature of the impurities.
Q2: How can I remove high-boiling point solvents like DMF or DMSO from my product?
A2: Several methods can be employed:
-
Aqueous Work-up: If your product is not water-soluble, repeated washing of the organic layer with water or brine during liquid-liquid extraction can remove the majority of these polar solvents.[1]
-
Azeotropic Removal: As mentioned in the troubleshooting guide, adding a co-solvent like toluene and evaporating under reduced pressure can effectively remove residual high-boiling solvents.[1]
-
Lyophilization (Freeze-drying): If your compound is stable and soluble in water or 1,4-dioxane, lyophilization is an effective method for removing residual solvents.[1]
Q3: Is a chromatography-free purification method possible for 1,2,4-oxadiazole derivatives?
A3: Yes, in some cases, chromatography-free purification is achievable. A carefully planned liquid-liquid extraction procedure can remove many impurities.[1] Additionally, some synthetic methods, such as those using polymer-supported reagents, are designed to yield products with high purity that may only require simple filtration and recrystallization.[3]
Q4: My polar 1,2,4-oxadiazole derivative is too polar for standard reversed-phase HPLC. What are my options?
A4: For highly polar compounds that show poor retention on standard C18 columns, consider the following:
-
Modify the Mobile Phase: Increase the aqueous portion of the mobile phase. If you are already at 100% aqueous, this may not be sufficient.[4]
-
Adjust pH: If your compound has ionizable groups, adjusting the pH of the mobile phase can alter its polarity and improve retention.[4]
-
Use Specialized Columns: Columns with polar-embedded or polar-endcapped stationary phases are designed for better retention of polar analytes.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most suitable technique for very polar compounds. It uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent.[4]
Data Presentation
Table 1: Comparison of Common Purification Techniques for 1,2,4-Oxadiazole Derivatives
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >95% | 50-90% | High resolution, applicable to a wide range of compounds. | Time-consuming, requires significant solvent volumes, potential for product loss on the column.[1] |
| Recrystallization | >98% | 40-80% | Can yield very pure crystalline material, scalable.[1] | Requires a suitable solvent system, not suitable for oils or amorphous solids, potential for significant product loss in the mother liquor.[1] |
| Liquid-Liquid Extraction | Variable | >90% (of crude) | Fast, good for removing ionic impurities.[1] | Limited separation capability for compounds with similar polarities.[1] |
Experimental Protocols
Protocol 1: Trituration for Solidifying Oily Products
-
Place the crude oily or gummy product in a flask.
-
Add a small amount of a solvent in which the product is expected to be insoluble or sparingly soluble (e.g., hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes).[1]
-
Stir the mixture vigorously with a spatula or a magnetic stirrer.[1]
-
If the product begins to solidify, continue stirring until the solidification is complete.
-
Collect the solid by filtration, wash it with a small amount of the cold solvent, and dry it under vacuum.[1]
Protocol 2: Column Chromatography with Dry Loading
-
Prepare the Sample: Dissolve the crude product in a volatile solvent (e.g., DCM or methanol).[1]
-
Add a small amount of silica gel to the solution.[1]
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the compound adsorbed onto the silica gel.[1]
-
Pack the Column: Prepare a silica gel column using the desired eluent.
-
Load the Sample: Carefully add the dry, adsorbed sample to the top of the packed column.[1]
-
Elute: Carefully add the eluent to the column and begin collecting fractions.
Visualizations
Caption: General experimental workflow for the purification of 1,2,4-oxadiazole derivatives.
Caption: Troubleshooting guide for co-elution in column chromatography.
References
Optimization of reaction conditions for cross-coupling with Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
Welcome to the technical support center for optimizing cross-coupling reactions with Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development to provide targeted solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound resulting in low to no yield?
Low yields can stem from several factors when working with a heteroaryl halide like this compound. The nitrogen atoms in the oxadiazole ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] Additionally, the carbon-bromine bond on an electron-deficient ring system may require specific conditions for efficient oxidative addition, which is often the rate-determining step.[1] Other common causes include inactive catalysts, inappropriate choice of base or solvent, presence of oxygen, or decomposition of starting materials.
Q2: Which palladium catalyst and ligands are most effective for this substrate?
The choice is highly dependent on the specific cross-coupling reaction (Suzuki, Heck, Sonogashira).
-
For Suzuki Coupling: Systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective as they can shield the palladium center from inhibition by the heteroaryl nitrogen.[1] Common palladium sources include Pd(OAc)₂, Pd(PPh₃)₄, and Pd(dppf)Cl₂.[2][3]
-
For Heck Coupling: Typical catalysts include Pd(OAc)₂ or Pd/C, often paired with phosphine ligands like PPh₃ or P(o-tolyl)₃.[2] N-heterocyclic carbene (NHC) ligands are also suitable due to their high thermal stability.[4]
-
For Sonogashira Coupling: A dual catalyst system is standard, employing a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[5][6] Copper-free conditions are also possible, often requiring specific ligands.[7]
Q3: How does the choice of base and solvent impact the reaction?
The base and solvent are critical for reaction efficiency.
-
Base: The base's role includes activating the coupling partner (e.g., the boronic acid in Suzuki coupling) and neutralizing the HX acid formed during the reaction.[3][8] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] The selection should account for the stability of the ester group in your substrate, which can be sensitive to hydrolysis under strongly basic conditions.
-
Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like 1,4-dioxane, THF, and DMF are frequently used.[9][10][11] For Suzuki reactions, using aqueous solvent mixtures (e.g., dioxane/water) can be beneficial.[1] It is crucial to use anhydrous and thoroughly degassed solvents to prevent side reactions like protodeboronation (in Suzuki) and catalyst deactivation.[1]
Q4: Can microwave irradiation be beneficial for this reaction?
Yes, microwave-assisted cross-coupling can significantly reduce reaction times from hours to minutes and often improves yields, particularly for sluggish reactions.[3][12] This technique is highly effective for high-throughput synthesis and optimization studies.[12]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Inactivity or Inhibition | The nitrogen on the oxadiazole ring can inhibit the palladium catalyst.[1] Use bulky, electron-rich ligands (e.g., XPhos, SPhos for Suzuki) to shield the metal center.[1] Ensure the palladium precursor is active; if using a Pd(II) source, confirm it is properly reduced to the active Pd(0) species in situ.[13] |
| Inefficient Oxidative Addition | The C-Br bond on the electron-deficient oxadiazole may be difficult to activate.[1] Increase the reaction temperature, screen more electron-rich ligands to facilitate oxidative addition, or switch to a more active catalyst system (e.g., palladacycles).[1][14] |
| Improper Base or Solvent | The chosen base may be too weak or strong, or the solvent may not be optimal. Screen a variety of bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (Dioxane, THF, DMF, Toluene).[11][15] For base-sensitive substrates, consider milder options like KF.[3] Ensure solvents are anhydrous and properly degassed.[1] |
| Starting Material Degradation | Boronic acids (in Suzuki coupling) can undergo protodeboronation. Use anhydrous conditions and consider more stable alternatives like boronic esters (pinacol esters) or trifluoroborate salts.[1][14] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Homocoupling of Coupling Partners | This is often caused by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed by performing several vacuum/inert gas backfill cycles.[1] Using a Pd(0) source like Pd(PPh₃)₄ instead of a Pd(II) precatalyst can sometimes reduce homocoupling.[3] |
| Dehalogenation of the Substrate | A hydrogen source in the reaction can lead to the replacement of bromine with hydrogen. Ensure solvents are dry.[3] Lowering the reaction temperature or shortening the reaction time may also help. Some catalyst/ligand systems are more prone to this side reaction, so screening alternatives is recommended.[3] |
| Hydrolysis of the Ester Group | The ethyl carboxylate group is sensitive to strong bases, especially at elevated temperatures. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄ or hydroxides) or lower the reaction temperature.[14] |
Comparative Data for Reaction Conditions
Table 1: Typical Conditions for Suzuki Coupling
| Parameter | Condition | Reference |
| Palladium Source (mol%) | Pd(OAc)₂ (2-5%), Pd(dppf)Cl₂ (3-5%), Pd(PPh₃)₄ (5%) | [1][2][16] |
| Ligand (mol%) | SPhos (4-10%), XPhos (3-10%), PPh₃ (10-20%) | [1][2] |
| Base (equiv.) | K₂CO₃ (2-3), Cs₂CO₃ (2-3), K₃PO₄ (2-3) | [2][17] |
| Solvent | 1,4-Dioxane, THF, DMF, Toluene (often with H₂O) | [10][11] |
| Temperature (°C) | 80 - 120 °C | [1][15] |
Table 2: Typical Conditions for Heck Coupling
| Parameter | Condition | Reference |
| Palladium Source (mol%) | Pd(OAc)₂ (1-5%), Pd/C (5%) | [2][12] |
| Ligand (mol%) | PPh₃ (2-10%), P(o-tolyl)₃ (2-10%), NHCs (2-5%) | [2][4] |
| Base (equiv.) | Et₃N (1.5-3), K₂CO₃ (2), NaOAc (2) | [2][4][12] |
| Solvent | DMF, NMP, Acetonitrile | [4][12] |
| Temperature (°C) | 80 - 140 °C | [4] |
Table 3: Typical Conditions for Sonogashira Coupling
| Parameter | Condition | Reference |
| Palladium Source (mol%) | PdCl₂(PPh₃)₂ (1-5%), Pd(OAc)₂ (2-5%) | [2][5] |
| Copper Co-catalyst (mol%) | CuI (2-10%) | [5][18] |
| Ligand (mol%) | PPh₃ (2-10%) | [18] |
| Base (equiv.) | Et₃N, Dipea, n-Butylamine (2-5) | [5][19] |
| Solvent | THF, DMF, Toluene | [5] |
| Temperature (°C) | Room Temperature - 80 °C | [5][6] |
Experimental Protocols & Visualizations
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 1,2,4-Oxadiazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of challenging 1,2,4-oxadiazole-based compounds. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why do many 1,2,4-oxadiazole-based compounds exhibit poor aqueous solubility?
A1: The poor solubility of 1,2,4-oxadiazole derivatives often stems from their rigid, planar structure and lipophilic nature, which can lead to strong crystal lattice energy. The 1,2,4-oxadiazole ring itself is a bioisosteric replacement for esters and amides, which can contribute to metabolic stability but also impact solubility.[1][2][3] The overall solubility is highly dependent on the nature of the substituents attached to the heterocyclic ring.[4][5]
Q2: What are the primary strategies for improving the solubility of my 1,2,4-oxadiazole compound?
A2: Solubility enhancement techniques can be broadly categorized into three main approaches:
-
Structural Modification: Altering the chemical structure of the molecule to introduce more polar or ionizable groups.
-
Formulation-Based Approaches: Utilizing excipients and delivery systems to improve the dissolution of the compound without chemically modifying it.
-
Physical Modification: Modifying the solid-state properties of the compound, such as particle size or crystal form.[6]
Q3: Is there a difference in solubility between 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers?
A3: Yes, studies have shown that 1,3,4-oxadiazole isomers tend to exhibit significantly lower lipophilicity (log D) and, consequently, better aqueous solubility compared to their 1,2,4-oxadiazole counterparts.[2] This is attributed to differences in their intrinsic charge distributions and dipole moments.[2] When designing new compounds, considering the 1,3,4-oxadiazole scaffold may be a proactive strategy to mitigate solubility issues.
Troubleshooting Guides
Issue 1: My 1,2,4-oxadiazole compound is still poorly soluble after initial attempts at structural modification.
| Possible Cause | Troubleshooting Step |
| Insufficiently polar functional groups were introduced. | Introduce highly polar or ionizable groups such as carboxylic acids, amines, or sulfonamides. These can also serve as handles for salt formation. |
| The overall lipophilicity of the molecule remains too high. | Consider replacing lipophilic aromatic rings with more polar heterocyclic systems or introducing polar substituents like hydroxyl or methoxy groups. |
| The compound has very high crystal lattice energy. | Attempt to disrupt crystal packing by introducing bulky or non-planar groups. Another strategy is to explore different crystalline forms (polymorphs) or amorphous solids.[6] |
Issue 2: Salt formation did not significantly improve the solubility of my ionizable 1,2,4-oxadiazole derivative.
| Possible Cause | Troubleshooting Step |
| The chosen counterion is not optimal. | Screen a variety of pharmaceutically acceptable counterions. For acidic compounds, consider sodium, potassium, or calcium salts. For basic compounds, hydrochloride or mesylate salts are common choices.[7] |
| The pH of the medium is not suitable. | The solubility of a salt is pH-dependent. Determine the pH-solubility profile of your compound to identify the pH at which maximum solubility is achieved.[8][9] |
| The salt is disproportionating back to the free form. | This can occur if the pH of the solution is close to the pKa of the compound. Ensure the pH of the formulation is sufficiently far from the pKa to maintain the salt form.[7] |
Issue 3: My formulation approach (e.g., using co-solvents or surfactants) leads to precipitation upon dilution.
| Possible Cause | Troubleshooting Step |
| The compound is crashing out of the solution when the concentration of the solubilizing agent is reduced. | Optimize the ratio of the solubilizing agent to the aqueous phase. Consider using a combination of solubilizing agents, such as a co-solvent and a surfactant, to create a more stable formulation.[8][10] |
| The formulation is a supersaturated system that is not stable. | Incorporate precipitation inhibitors, such as polymers (e.g., HPMC, PVP), into the formulation to maintain the supersaturated state for a longer duration.[11] |
Strategies for Solubility Enhancement
Structural Modification
One of the most effective ways to improve solubility is by modifying the chemical structure of the 1,2,4-oxadiazole derivative.
-
Introduction of Ionizable Groups and Salt Formation: Incorporating acidic or basic functional groups allows for the formation of salts, which are generally more soluble than the neutral parent compound.[7] For example, introducing a carboxylic acid moiety to the 1,2,4-oxadiazole scaffold allows for the formation of highly water-soluble sodium salts.[12]
-
Replacing Aromatic Groups: Substituting lipophilic aromatic rings with more polar heterocyclic rings (e.g., pyridine, pyrimidine) can reduce lipophilicity and improve solubility.
-
Adding Polar Functional Groups: The introduction of polar functional groups such as hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3) can increase the polarity of the molecule and its ability to interact with water.
The following diagram illustrates the decision-making process for structural modifications to improve solubility.
Caption: Decision tree for structural modification to enhance solubility.
Formulation-Based Approaches
When structural modifications are not feasible, various formulation strategies can be employed.
-
Co-solvents: The solubility of a poorly water-soluble drug can often be increased by adding a water-miscible solvent in which the drug has good solubility.[8][10] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[8]
-
Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[13]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from water and increasing its solubility.[11][13]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[11][14] These formulations form fine emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.[14]
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[6] The increased surface area and lack of crystal lattice energy in the amorphous state can lead to a significant increase in dissolution rate and solubility.[6]
The following table summarizes key quantitative data on solubility enhancement for some 1,2,4-oxadiazole derivatives.
| Compound ID | Modification | Solubility | Fold Increase | Reference |
| BDM 71,339 | Structural Modification | 9.9 µg/mL | - | [1] |
| Compound 10a | Structural Modification | 410 µg/mL | - | [1] |
| 4b | Salt Formation (Sodium Salt) | IC50 = 35 µM | Not Reported | [12] |
| 4h | Salt Formation (Sodium Salt) | IC50 = 42 µM | Not Reported | [12] |
Experimental Protocols
Protocol 1: Synthesis of Water-Soluble Sodium Salts of 1,2,4-Oxadiazole Carboxylic Acids
This protocol is adapted from the synthesis of water-soluble 1,2,4-oxadiazole derivatives for the inhibition of 3-hydroxykynurenine transaminase.[12]
Objective: To convert a poorly soluble 1,2,4-oxadiazole containing a carboxylic acid moiety into its more soluble sodium salt.
Materials:
-
3-[3-(aryl)-1,2,4-oxadiazol-5-yl]propanoic acid derivative
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Dissolve the 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]propanoic acid in a minimal amount of methanol at room temperature.
-
In a separate container, prepare a solution of one molar equivalent of sodium hydroxide in methanol.
-
Slowly add the sodium hydroxide solution to the solution of the oxadiazole acid while stirring.
-
Continue stirring the mixture at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure to yield the sodium salt of the 1,2,4-oxadiazole derivative.
-
The resulting salt can then be used to prepare aqueous solutions for biological assays or other experiments.
Protocol 2: Equilibrium Solubility Measurement using the Saturation Shake-Flask Method
This is a standard protocol for determining the thermodynamic solubility of a compound.[15][16]
Objective: To determine the equilibrium solubility of a 1,2,4-oxadiazole compound in a specific buffer or solvent.
Materials:
-
1,2,4-oxadiazole compound (solid)
-
Selected solvent (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the solid 1,2,4-oxadiazole compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the incubation period, separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully collect a known volume of the supernatant, ensuring that no solid particles are transferred.
-
Dilute the supernatant with the solvent as necessary to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility of the compound in the chosen solvent (e.g., in µg/mL or µM).
The workflow for the shake-flask solubility measurement is depicted below.
Caption: Workflow for the saturation shake-flask solubility assay.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 10. longdom.org [longdom.org]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. researchgate.net [researchgate.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Synthesis and Stability of the 1,2,4-Oxadiazole Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of the 1,2,4-oxadiazole ring during and after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the 1,2,4-oxadiazole ring prone to decomposition?
A1: The 1,2,4-oxadiazole ring's susceptibility to decomposition stems from its inherent electronic and structural properties. It has a low degree of aromaticity and a weak, easily cleavable O-N bond.[1][2] The carbon atoms in the ring are electrophilic, making them targets for nucleophilic attack, which can initiate ring-opening reactions.[1] Furthermore, the ring can undergo various thermal and photochemical rearrangements to form more stable heterocyclic systems.[1][2]
Q2: Under what pH conditions is the 1,2,4-oxadiazole ring most stable?
A2: Experimental studies have shown that 1,2,4-oxadiazole derivatives exhibit maximum stability in a pH range of 3-5.[3][4] Deviation from this pH range, either to more acidic or more basic conditions, can significantly increase the rate of degradation.[3]
Q3: How does the 1,2,4-oxadiazole ring compare to its 1,3,4-oxadiazole isomer in terms of stability?
A3: Generally, the 1,3,4-oxadiazole isomer is more stable than the 1,2,4-oxadiazole.[5] This increased stability is observed in terms of both metabolic and chemical robustness.[4] Consequently, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole is a common strategy in drug development to improve a compound's overall stability profile.[4]
Q4: Can substituents on the 1,2,4-oxadiazole ring influence its stability?
A4: Yes, the nature of the substituents at the C3 and C5 positions can significantly impact the ring's stability. Electron-withdrawing groups can increase the electrophilicity of the ring carbons, potentially making them more susceptible to nucleophilic attack. Conversely, the electronic and steric properties of substituents can influence the propensity for rearrangements like the Boulton-Katritzky rearrangement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 1,2,4-oxadiazoles.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: The reaction yields are consistently low, or the desired product is not formed. This is often observed during the cyclization of an O-acyl amidoxime intermediate.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Incomplete Cyclization | The energy barrier for the cyclodehydration of the O-acyl amidoxime intermediate may not be overcome. For thermally promoted cyclizations, consider increasing the temperature by using a higher-boiling solvent like toluene or xylene. For base-mediated cyclizations, switching to a stronger, non-nucleophilic base can be effective. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a common choice. Superbase systems such as NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature.[6] |
| Cleavage of O-Acyl Amidoxime | The O-acyl amidoxime intermediate is susceptible to hydrolysis, especially in the presence of water or protic solvents, or under prolonged heating.[6] It is crucial to use anhydrous solvents and reagents. Minimizing reaction time and temperature for the cyclization step can also reduce this side reaction. |
| Incompatible Functional Groups | Unprotected hydroxyl (-OH) or amino (-NH2) groups on the starting materials can interfere with the reaction.[6][7] These groups should be protected before attempting the coupling and cyclization steps. |
| Poor Choice of Solvent | The solvent plays a critical role. Aprotic solvents like DMF, THF, DCM, and MeCN are generally preferred for base-catalyzed cyclizations. Protic solvents such as water or methanol can be detrimental.[8] |
Issue 2: Formation of an Isomeric or Rearranged Product
Symptom: NMR and Mass Spectrometry data indicate the formation of a product with the correct mass but an unexpected structure, such as a different heterocycle.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Boulton-Katritzky Rearrangement (BKR) | This thermal rearrangement is common for 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a side chain containing a nucleophilic atom.[1][6] The presence of acid or moisture can facilitate this process. To minimize BKR, conduct the reaction under neutral and anhydrous conditions and at the lowest effective temperature. |
| Photochemical Rearrangement | Under certain photochemical conditions, 3-amino-1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles.[1] If using photochemical methods, carefully control the irradiation wavelength and reaction time. |
| ANRORC-type Rearrangement | Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) can occur, especially with electron-deficient 1,2,4-oxadiazoles and strong nucleophiles, leading to different heterocyclic systems.[1] Careful selection of nucleophiles and reaction conditions is necessary to avoid this pathway. |
Issue 3: Product Degradation During Work-up or Storage
Symptom: The isolated 1,2,4-oxadiazole product decomposes over time or during purification steps.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| pH-Dependent Hydrolysis | The 1,2,4-oxadiazole ring is susceptible to both acid- and base-catalyzed hydrolysis, leading to ring opening.[3] During aqueous work-up, maintain the pH between 3 and 5. For storage, ensure the compound is in a solid, dry state or dissolved in a neutral, aprotic solvent. |
| Presence of a Proton Donor | The ring-opening degradation at high pH is facilitated by a proton donor, such as water. In the absence of a proton donor (e.g., in dry acetonitrile), the anionic intermediate can revert to the starting compound, enhancing stability.[3] |
Experimental Protocols
Protocol 1: General Procedure for Room-Temperature Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles using TBAF
This protocol is adapted from methods that utilize tetrabutylammonium fluoride (TBAF) as a base for the cyclization of O-acyl amidoximes at room temperature, which helps to avoid thermal decomposition.
-
O-Acylation of Amidoxime:
-
To a solution of the amidoxime (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM), add a suitable acylating agent (e.g., acyl chloride or carboxylic anhydride, 1.1 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting amidoxime is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous work-up, extracting the O-acyl amidoxime intermediate with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The intermediate can be purified by chromatography or used directly in the next step.
-
-
TBAF-Mediated Cyclization:
-
Dissolve the O-acyl amidoxime intermediate in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low-yield 1,2,4-oxadiazole synthesis.
Degradation Pathways of the 1,2,4-Oxadiazole Ring
Caption: Major degradation pathways for the 1,2,4-oxadiazole ring.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst and ligand selection for Suzuki reactions with electron-rich heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving electron-rich heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-rich heterocycle is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki reactions with electron-rich heterocycles are a common challenge and can stem from several factors. The initial points to verify are:
-
Catalyst Activity: Ensure the palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1][3]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Electron-rich heterocyclic boronic acids can be prone to protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom.[1][4]
-
Choice of Base and Solvent: The selection of the base and solvent is critical and their effects are often interconnected.[1][5] The base must be sufficiently strong to promote transmetalation without causing the degradation of starting materials or products.[1]
Q2: I am observing significant homocoupling of my boronic acid. What are the causes and how can I minimize this side reaction?
A2: Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct.[3] This side reaction is often promoted by the presence of oxygen or Pd(II) species, which can occur when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[3][6]
To minimize homocoupling:
-
Ensure Thorough Degassing: Rigorous exclusion of dissolved oxygen from the reaction mixture is critical.[7] This can be achieved by sparging the solvent with an inert gas like nitrogen or argon.[7]
-
Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) catalyst or using a precatalyst system that rapidly generates the active Pd(0) species can reduce the amount of Pd(II) available to promote homocoupling.[3]
-
Employ Bulky Ligands: Sterically demanding ligands can disfavor the formation of the homocoupling transition state.[8]
Q3: Protodeboronation is a significant issue in my reaction. How can I prevent the loss of my boronic acid?
A3: Protodeboronation is the hydrolysis of the carbon-boron bond, replacing the boronic acid with a hydrogen atom.[3] This is a common side reaction, particularly with electron-rich heterocyclic boronic acids.[1][4]
Strategies to prevent protodeboronation include:
-
Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction. Consider switching to weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use More Stable Boron Reagents: Aryltrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates are generally more stable and less prone to protodeboronation compared to boronic acids.[9] MIDA boronates can offer a "slow release" of the boronic acid, which can be effective.[9]
Q4: My electron-rich heterocyclic halide is unreactive. What modifications can I make to the reaction conditions?
A4: Electron-rich heterocycles, especially chloro-substituted ones, can be challenging substrates due to the difficulty of the oxidative addition step.[10][11] To improve reactivity:
-
Employ Highly Active Catalyst Systems:
-
Bulky, Electron-Rich Ligands: Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[3][12] These ligands stabilize the palladium catalyst and promote oxidative addition.[3]
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes improve conversion.
-
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-X bond (especially for chlorides).[3] However, be mindful that this can also increase the rate of side reactions.[3]
-
Select an Appropriate Base: A strong base is often necessary for less reactive halides. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[3]
Troubleshooting Guides
Guide 1: Low Conversion of the Heterocyclic Halide
Guide 2: Pervasive Side Reactions (Homocoupling/Protodeboronation)
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is paramount for a successful Suzuki coupling with electron-rich heterocycles. Bulky, electron-rich phosphine ligands and N-Heterocyclic Carbenes (NHCs) are generally the most effective.[12]
| Catalyst System | Heterocycle Class | Key Advantages | Typical Loading (mol%) |
| Pd₂(dba)₃ / SPhos | Pyrroles, Indoles, Furans | High activity for electron-rich systems, good functional group tolerance.[12][13] | 1-3 |
| Pd(OAc)₂ / XPhos | Thiophenes, Pyridines | Excellent for challenging C-Cl bond activation.[12][13] | 1-5 |
| PEPPSI-IPr | Nitrogen-rich heterocycles | Highly stable and active precatalyst, tolerant of coordinating N-atoms.[12] | 1-5 |
| Pd(PPh₃)₄ | Less demanding couplings | Traditional catalyst, can be effective for more reactive halides (bromides/iodides). | 2-5 |
Base and Solvent Selection
The base activates the boronic acid for transmetalation, and the solvent influences solubility and reaction rates.[3][5]
| Base | Common Solvents | Notes |
| K₃PO₄ | Dioxane, Toluene, THF/H₂O | Often the base of choice for challenging couplings, including those with aryl chlorides.[3] |
| Cs₂CO₃ | Dioxane, DMF | A strong base that can be very effective, particularly with hindered substrates. |
| K₂CO₃ / Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Common choices for standard couplings; may be too weak for unreactive chlorides.[3] |
| KF | THF (anhydrous) | A milder base, useful for minimizing protodeboronation.[1] |
General Experimental Protocol
The following is a general procedure for a Suzuki-Miyaura coupling reaction. Specific conditions should be optimized for each substrate combination.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the heterocyclic halide (1.0 equiv), the boronic acid or its derivative (1.2-2.0 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[12]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1.2-6 mol%), or a single-component precatalyst (1-5 mol%).[12] Then, add the degassed solvent via syringe to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.
Suzuki Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that can be influenced by the choice of reagents and conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. uwindsor.ca [uwindsor.ca]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct identification in the synthesis of 1,2,4-oxadiazole derivatives
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to byproduct identification and mitigation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids?
A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate.[1] This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[1] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[1]
Q2: I am observing a significant amount of a byproduct with the mass of a nitrile oxide dimer in my 1,3-dipolar cycloaddition reaction. How can I minimize this?
A2: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a common competing reaction.[1] To favor the desired cycloaddition with your nitrile, it is recommended to use the nitrile as the solvent or in a large excess.[1]
Q3: My final 1,2,4-oxadiazole product appears to be rearranging during purification or upon standing. What is happening and how can I prevent it?
A3: Your 3,5-disubstituted 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement, especially if it has a saturated side chain.[1] This rearrangement can be triggered by heat, acid, or even moisture.[1] To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry environment.[1]
Q4: Can microwave irradiation be beneficial for my 1,2,4-oxadiazole synthesis?
A4: Yes, microwave-assisted synthesis can significantly reduce reaction times and improve yields for the formation of 1,2,4-oxadiazoles.[2] It has been successfully applied to the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters.
Q5: What is the primary cause of regioisomer formation in 1,2,4-oxadiazole synthesis?
A5: The main cause of regioisomer formation is the competition between N-acylation and the desired O-acylation of the amidoxime starting material. If N-acylation occurs, it can lead to the formation of undesired side products.
Troubleshooting Guide: Byproduct Identification and Mitigation
This guide addresses specific issues you might encounter during your experiments, their probable causes, and recommended solutions.
| Symptom | Probable Cause | Recommended Solution | Key Analytical Signature |
| Low or no yield of the desired 1,2,4-oxadiazole, with starting materials remaining. | Incomplete acylation of the amidoxime or inefficient cyclodehydration.[1] | Ensure proper activation of the carboxylic acid with a reliable coupling agent (e.g., HATU with DIPEA).[1] For cyclization, consider thermal conditions (reflux in toluene or xylene) or a strong, non-nucleophilic base like TBAF in dry THF.[1][3] | TLC, LC-MS, and NMR show the presence of unreacted amidoxime and carboxylic acid. |
| A major byproduct is observed with a mass corresponding to the hydrolyzed O-acyl amidoxime. | Cleavage of the O-acyl amidoxime intermediate, often due to the presence of water or prolonged heating.[1][4] | Minimize reaction time and temperature for the cyclodehydration step. Ensure anhydrous conditions, especially when using a base.[1] | LC-MS peak corresponding to [Mass of Amidoxime + Mass of Acyl Group - Mass of H₂O]. |
| NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system. | Boulton-Katritzky rearrangement of a 3,5-substituted 1,2,4-oxadiazole. This can be facilitated by acid or moisture.[1] | Ensure anhydrous conditions and avoid acidic workups if this side product is observed.[1] | Complex NMR spectra and MS data indicating an isomer of the target compound. |
| In a 1,3-dipolar cycloaddition, a major byproduct is identified as a furoxan. | Dimerization of the nitrile oxide starting material.[1] | Use the nitrile reactant as the solvent or in large excess to favor the intermolecular cycloaddition over dimerization.[1] | MS peak corresponding to the dimer of the nitrile oxide. |
| Formation of 1,3,4-oxadiazole is detected. | Under certain photochemical conditions, 3-amino-1,2,4-oxadiazoles can rearrange.[1] | If using photochemical methods, carefully control the irradiation wavelength and reaction conditions. Protect the product from prolonged exposure to light. | Characterization by NMR and comparison with known 1,3,4-oxadiazole spectra. |
Data Presentation: Impact of Reaction Conditions
The choice of reagents and conditions can significantly influence the yield of 1,2,4-oxadiazoles and the formation of byproducts.
Table 1: Effect of Coupling Agents and Bases on Yield
| Coupling Agent | Base | Solvent | Yield | Reference |
| HATU | DIPEA | DMF | Excellent | [1] |
| EDC | - | - | Good | [3] |
| DCC | - | - | Good | |
| CDI | - | - | Good | |
| - | TBAF | THF | Excellent | [1][3] |
| - | NaOH/DMSO | DMSO | Good | [1][5] |
| - | KOH/DMSO | DMSO | Good | [1] |
Note: "Excellent" yields are generally considered >90%, "Good" 70-89%, and "Moderate" 50-69%.
Experimental Protocols
General Procedure for Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acids
This protocol outlines the acylation of an amidoxime followed by cyclodehydration.
-
Amidoxime Acylation: To a sealed vessel under a dry nitrogen atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).
-
Add 3.0 mL of anhydrous dichloromethane.
-
Add the corresponding acyl chloride (1.14 mmol) dropwise to the stirring solution at room temperature.
-
Monitor the reaction by TLC until the amidoxime is consumed.
-
Cyclodehydration: After complete acylation, add 1 g of silica gel to the reaction mixture.
-
Remove the solvent under reduced pressure.
-
The silica-adsorbed O-acyl amidoxime is then subjected to microwave irradiation or thermal heating to induce cyclization.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol for Minimizing Nitrile Oxide Dimerization in 1,3-Dipolar Cycloaddition
This protocol emphasizes conditions that favor the reaction of the nitrile oxide with the desired nitrile.
-
In a reaction vessel, dissolve the nitrile dipolarophile in a suitable solvent. If the nitrile is a liquid, it can be used as the solvent.
-
Slowly add the nitrile oxide precursor (e.g., an α-nitroketone or a hydroximoyl chloride with a base) to the solution of the nitrile at the appropriate temperature.
-
Maintain a high concentration of the nitrile relative to the in situ generated nitrile oxide.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for identifying and resolving common issues in 1,2,4-oxadiazole synthesis.
Experimental Workflow for Byproduct Identification
Caption: A typical experimental workflow for the synthesis, analysis, and purification of 1,2,4-oxadiazole derivatives, including byproduct identification.
References
Validation & Comparative
A Comparative Guide to the NMR Characterization of Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for reaction products derived from Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate. This key building block is frequently utilized in the synthesis of novel compounds in medicinal chemistry and materials science. Understanding the characteristic NMR shifts of its derivatives is crucial for confirming successful chemical transformations and for structural elucidation. This document outlines the expected ¹H and ¹³C NMR data for products resulting from common cross-coupling and nucleophilic substitution reactions, supported by representative experimental protocols.
Introduction to the Reactivity of this compound
The bromine atom at the 3-position of the 1,2,4-oxadiazole ring is susceptible to various substitution reactions. The electron-withdrawing nature of the 1,2,4-oxadiazole ring and the adjacent ester group facilitates both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for the introduction of a wide range of substituents at this position, leading to diverse chemical scaffolds.
Below is a logical workflow for the synthesis and characterization of derivatives of this compound.
Caption: Synthetic and analytical workflow.
Comparative NMR Data of Reaction Products
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for various derivatives of ethyl 1,2,4-oxadiazole-5-carboxylate. The data is compiled by analogy from similar structures reported in the literature.
Table 1: ¹H NMR Data Comparison
| Substituent at C3 | Representative R Group | Expected δ (ppm) for Ethyl Group (CH₂) | Expected δ (ppm) for Ethyl Group (CH₃) | Expected δ (ppm) for Aromatic/Substituent Protons |
| Aryl | Phenyl | ~4.5 - 4.6 | ~1.4 - 1.5 | ~7.5 - 8.2 (multiplet) |
| 4-Methoxyphenyl | ~4.5 - 4.6 | ~1.4 - 1.5 | ~7.0 - 8.1 (multiplets), ~3.9 (singlet, OCH₃) | |
| Amino | Aniline | ~4.4 - 4.5 | ~1.3 - 1.4 | ~7.0 - 7.8 (multiplets), NH proton (variable) |
| Alkoxy | Phenoxy | ~4.5 - 4.6 | ~1.4 - 1.5 | ~7.2 - 7.5 (multiplets) |
Table 2: ¹³C NMR Data Comparison
| Substituent at C3 | Representative R Group | Expected δ (ppm) for Oxadiazole C3 | Expected δ (ppm) for Oxadiazole C5 | Expected δ (ppm) for Ester C=O | Expected δ (ppm) for Ethyl Group (CH₂) | Expected δ (ppm) for Ethyl Group (CH₃) |
| Aryl | Phenyl | ~168 - 170 | ~158 - 160 | ~155 - 157 | ~63 - 64 | ~14 - 15 |
| 4-Methoxyphenyl | ~167 - 169 | ~158 - 160 | ~155 - 157 | ~63 - 64 | ~14 - 15 | |
| Amino | Aniline | ~170 - 172 | ~159 - 161 | ~155 - 157 | ~62 - 63 | ~14 - 15 |
| Alkoxy | Phenoxy | ~172 - 174 | ~157 - 159 | ~155 - 157 | ~63 - 64 | ~14 - 15 |
Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents.
The following diagram illustrates the logical relationship in using NMR data to confirm the structure of a Suzuki-Miyaura cross-coupling product.
A Comparative Analysis of the Reactivity of 3-Bromo-1,2,4-Oxadiazoles in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among the vast array of building blocks, halogenated heterocycles serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the reactivity of 3-bromo-1,2,4-oxadiazoles in three key transformations—the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—benchmarked against other common halogenated heterocycles.
The 1,2,4-oxadiazole motif is a privileged structure in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisosteric replacement for ester and amide functionalities. The introduction of a bromine atom at the 3-position provides a reactive handle for late-stage diversification of drug-like molecules. Understanding the relative reactivity of this building block in comparison to other widely used halogenated heterocycles, such as bromopyridines and bromothiophenes, is crucial for efficient reaction design and optimization.
General Reactivity Trends
The reactivity of heteroaryl bromides in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is influenced by factors such as bond dissociation energy and the electronic properties of the heterocyclic ring. Generally, the order of reactivity for halogens is I > Br > Cl. For heteroaryl bromides, electron-deficient rings tend to be more reactive towards oxidative addition.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. The following table summarizes representative yields for the coupling of various heteroaryl bromides with arylboronic acids.
| Heteroaryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-5-phenyl-1,2,4-oxadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92[1] |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME/H₂O | 85 | 16 | 95 |
Disclaimer: The data presented is compiled from various literature sources and may not have been generated under identical experimental conditions, thus serving as a qualitative comparison.
The data suggests that 3-bromo-1,2,4-oxadiazoles are effective substrates in Suzuki-Miyaura couplings, affording good to excellent yields. Their reactivity appears to be comparable to other common heteroaryl bromides like 2-bromopyridine and 2-bromothiophene under similar conditions.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds, providing access to substituted alkynes. The reactivity of 3-halo-1,2,4-oxadiazoles has been explored in this context, and the following table presents a comparison with other heteroaryl bromides.
| Heteroaryl Bromide | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-(4-(decyloxy)phenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole * | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | 91[2] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 | 3 | 98[3] |
| 2-Bromothiophene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 70 | 2 | 85 |
| 4-Bromoanisole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 6 | 90 |
Note: Data for an iodo-1,2,4-oxadiazole is presented due to the limited availability of data for the corresponding bromo- derivative under comparable conditions. Aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings.
3-Halo-1,2,4-oxadiazoles are excellent substrates for Sonogashira coupling, providing high yields under mild conditions. The electron-withdrawing nature of the oxadiazole ring likely facilitates the oxidative addition step.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity of 3-bromo-1,2,4-oxadiazoles in this reaction is of significant interest for the introduction of nitrogen-containing functional groups.
| Heteroaryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-5-phenyl-1,2,4-oxadiazole | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 |
| 3-Bromopyridine | Piperidine | NiBr₂(dme) | NaOtBu | Dioxane | 100 | 16 | 85[4] |
| 2-Bromothiophene | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | 85 |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 95[5] |
Disclaimer: The data presented is compiled from various literature sources and may not have been generated under identical experimental conditions, thus serving as a qualitative comparison.
3-Bromo-1,2,4-oxadiazoles demonstrate good reactivity in Buchwald-Hartwig amination, comparable to other heteroaryl bromides. The choice of ligand and base is critical for achieving high yields, as is typical for this transformation.
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These are general procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the heteroaryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is placed in a flask under an inert atmosphere (e.g., Argon or Nitrogen). A degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL) is added, and the mixture is heated to 80-100 °C with stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a solution of the heteroaryl bromide (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 10 mL) under an inert atmosphere are added the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.05 mmol), and a base (e.g., triethylamine, 2.0 mmol). The reaction mixture is stirred at room temperature or heated to 50-100 °C for 3-12 hours. Upon completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.[4]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a flask is charged with the heteroaryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.08 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol). Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 10 mL) is added. The flask is sealed and the mixture is heated to 80-110 °C with stirring for 16-24 hours. After cooling, the reaction is diluted with an organic solvent and filtered. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Visualizing the Role in Drug Discovery
The following diagrams illustrate the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and a typical workflow for lead optimization in drug discovery utilizing these powerful synthetic tools.
References
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
The Versatility of the 1,2,4-Oxadiazole Scaffold: A Comparative Guide to In Vitro Biological Activities
For researchers, scientists, and drug development professionals, the 1,2,4-oxadiazole motif represents a privileged scaffold in medicinal chemistry. Its inherent metabolic stability and capacity for diverse substitutions make it a cornerstone for developing novel therapeutic agents. While direct biological activity data for compounds synthesized from Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is not extensively published, this guide provides a comparative overview of the in vitro biological activities of structurally related 3-substituted and 3,5-disubstituted 1,2,4-oxadiazole derivatives, showcasing the potential of this chemical class across various therapeutic areas.
Derivatives of the 1,2,4-oxadiazole core have demonstrated significant potential in a range of biological applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The ability to modify the substituents at the C3 and C5 positions of the oxadiazole ring allows for the fine-tuning of their pharmacological profiles.
Anticancer Activity: Targeting Key Cellular Pathways
A significant body of research has focused on the anticancer properties of 1,2,4-oxadiazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes and signaling pathways involved in cancer cell proliferation and survival.
A series of novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for their potential as multitarget anti-Alzheimer agents, with some compounds also showing potent anticancer activity.[3] For instance, certain derivatives exhibited excellent inhibitory activity against acetylcholinesterase (AChE), an enzyme also implicated in some cancers.[3]
Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 2c | - | 0.0158 (AChE Inhibition) | Donepezil | 0.123 | [3] |
| 3a | - | - | - | - | [3] |
| Compound 24 | PC12 (neuroprotection against oxidative injury) | - | - | - | [4] |
Note: Specific cancer cell line IC50 data for compounds 2c and 3a were not provided in the source material, but their potent AChE inhibition is a relevant indicator of potential anticancer activity.
One notable study reported on a compound, referred to as compound 24, which demonstrated neuroprotective effects by activating the Nrf2 signaling pathway and increasing the expression of heme oxygenase 1 (HO-1).[4] This pathway is also a key target in cancer therapy, suggesting a potential dual application for such compounds.
Antimicrobial Activity: A Broad Spectrum of Inhibition
The emergence of drug-resistant microbial strains has spurred the search for new antimicrobial agents, and 1,2,4-oxadiazole derivatives have shown promise in this area. Their mechanism of action often involves the inhibition of essential microbial enzymes.
A study on quinoline-1,3,4-oxadiazole hybrids (a related oxadiazole isomer) demonstrated potent inhibitory activity against various bacterial and fungal strains, with some compounds being significantly more active than the reference drug neomycin.[5] While not 1,2,4-oxadiazoles, this highlights the general antimicrobial potential of the broader oxadiazole class.
Table 2: In Vitro Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| 17b | S. aureus | - | Neomycin | - | [5] |
| 17d | E. coli | - | Neomycin | - | [5] |
| 17e | C. albicans | - | Neomycin | - | [5] |
Note: The original source did not provide specific MIC values but stated that compounds 17b, 17d, and 17e were 4-, 16-, and 8-fold more active than neomycin, respectively.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the AChE enzyme.
-
Enzyme and Substrate Preparation: A solution of AChE and the substrate (e.g., acetylthiocholine iodide) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection: The product of the reaction (e.g., thiocholine) reacts with a chromogenic reagent (e.g., DTNB) to produce a colored product.
-
Absorbance Measurement: The absorbance of the colored product is measured over time using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Nrf2 signaling pathway activation by Compound 24.
Caption: Workflow of the in vitro MTT cytotoxicity assay.
References
A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Oxadiazole Analogs
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a bioisosteric replacement for ester and amide functionalities.[1][2] This structural feature contributes to the metabolic stability of drug candidates.[3] Extensive research has revealed that derivatives of 1,2,4-oxadiazole exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[1][2][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1,2,4-oxadiazole analogs, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways.
Anticancer Activity
The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively explored against various cancer cell lines. The SAR studies highlight the crucial role of substituents on the different positions of the 1,2,4-oxadiazole core and associated phenyl rings.
Quantitative SAR Data for Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC₅₀ values in µM) of different series of 1,2,4-oxadiazole analogs against several human cancer cell lines.
Table 1: SAR of 1,2,4-Oxadiazole Analogs as Anticancer Agents
| Compound Series | Modifications and Key Findings | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Thiazole/thiophene-sulfonamide conjugates | Compound OX27 showed a significant increase in antiproliferative effect compared to the initial lead, OX12 . | HCT-116 (Colon) | 6.0 | Doxorubicin | - |
| OX12 exhibited both antiproliferative activity and inhibition of carbonic anhydrase IX (CAIX). | HCT-116 (Colon) | 11.1 | - | - | |
| Benzimidazole-linked derivatives | Compounds 14a-d with electron-donating or electron-withdrawing groups on the phenyl ring showed potent activity. Halogen substitution decreased activity. | MCF-7 (Breast) | 0.12 - 2.78 | Doxorubicin | - |
| A549 (Lung) | 0.12 - 2.78 | - | - | ||
| A375 (Melanoma) | 0.12 - 2.78 | - | - | ||
| Nortopsentin analogs | Replacement of the central imidazole ring of nortopsentin with a 1,2,4-oxadiazole scaffold. Compounds 17a and 17b were most active. | MCF-7 (Breast) | 0.65 (17a), 2.41 (17b) | - | - |
| Ponatinib analogs | Replacement of the alkynyl linker in Ponatinib with a 1,2,4-oxadiazole ring. Compound 22 showed high RET inhibitory activity. | RET enzyme | 0.0073 | Ponatinib | - |
| V804M-driven cell | 0.4418 | Ponatinib | - | ||
| Benzothiazole derivatives | Compound 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole showed activity comparable to 5-fluorouracil. | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil | 3.2 |
| Compound [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol was also potent. | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil | 0.23 |
Data sourced from multiple studies.[4][5][6]
Antibacterial Activity
1,2,4-oxadiazole derivatives have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[7][8]
Key SAR Findings for Antibacterial Activity
Studies on 1,2,4-oxadiazole antibiotics have revealed several key structural requirements for their activity:[7][9]
-
A-Ring: A hydrogen-bond donor on the A ring (often a phenol, aniline, or pyrazole) is essential for antibacterial activity. Hydrogen-bond acceptors are generally not favored.
-
C-Ring: Structural variations on the C ring are permissible and can influence activity.
-
Bridging Moiety: Substitution of the oxygen with sulfur between the C and D rings is generally tolerated, while other linkers can be detrimental.
-
Ring Fusion: Fusion of the C and D rings can retain activity when the A ring is a phenol.
Quantitative SAR Data for Antibacterial Activity
Table 2: SAR of 1,2,4-Oxadiazole Analogs as DNA Gyrase and Topoisomerase IV Inhibitors
| Compound | Target Enzyme | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| 9 | E. coli DNA gyrase | 120 - 270 | Novobiocin | 170 |
| 15 | E. coli DNA gyrase | 120 - 270 | Novobiocin | 170 |
| 16 | E. coli DNA gyrase | 120 | Novobiocin | 170 |
| 19 | E. coli DNA gyrase | 120 - 270 | Novobiocin | 170 |
| 21 | E. coli DNA gyrase | 120 - 270 | Novobiocin | 170 |
Data from a study on 1,2,4-oxadiazole/pyrrolidine hybrids.[1]
Enzyme Inhibition
The versatility of the 1,2,4-oxadiazole scaffold extends to the inhibition of various enzymes implicated in disease.
Carbonic Anhydrase Inhibition
1,2,4-oxadiazole-containing sulfonamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly those associated with cancer (hCA IX and hCA XII).[5][10]
-
Key Finding: A 1,2,4-oxadiazol-5-yl thiophene scaffold delivered a potent hCA IX inhibitor, compound 7c .[10]
Histone Deacetylase (HDAC) Inhibition
Hydroxamate-based 1,2,4-oxadiazoles have been identified as potent HDAC inhibitors.[11]
-
Key Finding: Compounds 20a-c exhibited IC₅₀ values against HDAC-1 in the low nanomolar range (8.2, 10.5, and 12.1 nM), being slightly more potent than the known inhibitor SAHA (IC₅₀ = 15.0 nM).[11]
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 1,2,4-oxadiazole analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Visualizations
General Workflow for SAR Studies
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Inhibition of RET Signaling Pathway by a 1,2,4-Oxadiazole Analog
Caption: Inhibition of the RET signaling pathway by a 1,2,4-oxadiazole-based inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
Comparative study of the metabolic stability of 1,2,4-oxadiazole vs 1,3,4-oxadiazole bioisosteres
A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quest for metabolically robust drug candidates is paramount. Oxadiazole rings, as five-membered aromatic heterocycles, are frequently employed as bioisosteric replacements for labile ester and amide functionalities to enhance the metabolic stability and overall pharmacokinetic profile of developmental drugs.[1][2][3][4][5][6][7] However, not all oxadiazole isomers are created equal. This guide provides a comprehensive comparison of the metabolic stability of 1,2,4- and 1,3,4-oxadiazole bioisosteres, supported by experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions during the drug design process.
Executive Summary: The Stability Advantage of the 1,3,4-Isomer
Systematic comparisons have consistently revealed that 1,3,4-oxadiazole isomers generally exhibit superior metabolic stability compared to their 1,2,4-oxadiazole counterparts.[2][4] This increased stability is often accompanied by more favorable physicochemical properties, including lower lipophilicity (log D) and higher aqueous solubility, which can further contribute to an improved drug-like profile.[2][3][4] The observed differences are attributed to the distinct electronic distributions and dipole moments of the two isomers.[2][3][4]
Comparative Metabolic Stability Data
The following tables summarize in vitro metabolic stability data from studies using human liver microsomes (HLM), a standard preclinical model for assessing a compound's susceptibility to metabolism by cytochrome P450 enzymes.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound/Scaffold | Isomer Type | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Methyl Acetate Derivative (Reference) | N/A (Ester) | < 10 | > 200 |
| 3-Methyl-1,2,4-oxadiazol-5-one | 1,2,4-Oxadiazole | 75 | 9.2 |
| 2-Methyl-1,3,4-oxadiazole | 1,3,4-Oxadiazole | > 120 | < 5.8 |
Note: The data presented are representative values intended for comparative purposes.[1]
Table 2: Generalized Physicochemical and Metabolic Properties
| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Favorable Isomer |
| Lipophilicity (Log D) | Higher | Lower | 1,3,4-Oxadiazole |
| Aqueous Solubility | Lower | Higher | 1,3,4-Oxadiazole |
| Metabolic Stability (HLM) | Lower | Higher | 1,3,4-Oxadiazole |
| hERG Inhibition | Higher | Lower | 1,3,4-Oxadiazole |
This table provides a generalized summary from comparative studies, indicating consistent trends.[4]
Metabolic Pathways and Experimental Workflow
To understand the underlying reasons for the observed stability differences and the methods used to generate this data, the following diagrams illustrate the primary metabolic cleavage of the 1,2,4-oxadiazole ring and the standard workflow for an in vitro microsomal stability assay.
Experimental Protocols
A detailed methodology for the in vitro microsomal stability assay is provided below for researchers looking to replicate these findings or assess their own compounds.
In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1][8]
-
Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator set to 37°C
-
Centrifuge
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Preparation:
-
Incubation:
-
Sampling and Reaction Termination:
-
Sample Processing:
-
Once all time points are collected, centrifuge the 96-well plate at high speed (e.g., 4000 rpm for 10-20 minutes) to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area of the test compound is normalized to the peak area of the internal standard.
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein mass) .[1]
-
Conclusion
The choice of a bioisosteric scaffold can have profound implications for the metabolic fate and overall viability of a drug candidate. The evidence strongly suggests that 1,3,4-oxadiazoles offer a distinct advantage over 1,2,4-oxadiazoles in terms of metabolic stability and other key drug-like properties. While the 1,2,4-oxadiazole ring can be a suitable bioisostere for esters and amides, its susceptibility to reductive cleavage warrants careful consideration.[1][4] For drug discovery programs facing challenges with metabolic instability, the strategic replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole isomer is a well-supported and prudent optimization strategy.[4] Researchers are encouraged to utilize the provided protocols to generate comparative data for their specific compounds to guide lead optimization efforts effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
A Comparative Guide to Assessing the Purity of Synthesized Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate via HPLC
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research in drug discovery and development. Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is a key heterocyclic building block, valued for its utility in constructing more complex molecules with potential therapeutic applications.[1][2] Its precise molecular structure allows for diverse functionalization, making it a valuable scaffold in medicinal chemistry.[1] This guide provides a comprehensive framework for assessing the purity of synthesized this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC), and compares its analytical profile with relevant alternatives.
Comprehensive Purity Assessment
A multi-faceted approach is crucial for a thorough purity evaluation. While HPLC is the gold standard for quantitative analysis, it should be supplemented by other spectroscopic and analytical techniques for comprehensive characterization.
Table 1: Multi-Technique Purity Profile of this compound (Batch #SYN-2025-01)
| Analytical Technique | Parameter | Result | Interpretation |
| HPLC | Purity (by Area %) | 99.2% | High purity with minor impurities detected. |
| ¹H NMR | Chemical Shift (δ) | Conforms to structure | Confirms the chemical structure of the target compound. |
| ¹³C NMR | Chemical Shift (δ) | Conforms to structure | Further confirms the carbon skeleton of the molecule.[3] |
| Mass Spec (MS) | m/z | [M+H]⁺ = 220.9/222.9 | Observed mass matches the theoretical isotopic pattern for the brominated compound.[3] |
| TLC | R_f | 0.65 (3:1 Hexane:EtOAc) | Single major spot, indicating low levels of polar impurities. |
| Melting Point | Range | Not Available | Physical property data is currently limited for this compound.[4] |
Primary Purity Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the most accurate and widely preferred method for determining the purity of chemical compounds in the pharmaceutical industry.[5] It excels at separating the target compound from starting materials, by-products, and other synthesis-related impurities, providing precise quantitative results.
HPLC Data for Synthesized this compound
The following table presents hypothetical data from an HPLC analysis of a newly synthesized batch, illustrating a typical purity profile.
Table 2: HPLC Purity Analysis of this compound
| Peak ID | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 3.45 | 0.25 | Unreacted Starting Material (Hypothetical) |
| 2 | 8.92 | 99.20 | This compound |
| 3 | 10.15 | 0.45 | Synthesis By-product (Hypothetical) |
| 4 | 11.50 | 0.10 | Unknown Impurity |
| Total | 100.00 |
Comparative HPLC Analysis with Structural Analogues
To better understand the chromatographic behavior and potential impurity profiles, it is useful to compare the target compound with structurally related analogues. Differences in substituents can significantly affect retention times and the types of impurities observed.
Table 3: Comparative HPLC Data for 1,2,4-Oxadiazole Derivatives
| Compound | Structure | Typical Retention Time (min) | Observed Purity (%) | Key Impurities Noted |
| This compound | 3-Br | 8.92 | 99.20 | Residual starting materials, over-brominated species. |
| Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | 3-Ph | 10.50 | 98.50 | Unreacted benzamidoxime, excess benzoic acid. |
| Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | 3-Me | 6.20 | 99.50 | Fewer impurities due to simpler synthesis. |
| Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate | Isomer | 7.80 | 97.90 | Isomeric impurities, ring-opening products. |
This comparison highlights how the substituent at the 3-position and the isomerism of the oxadiazole ring influence the chromatographic properties and potential impurity landscape.
Experimental Workflow and Protocols
A systematic workflow ensures all aspects of the compound's purity and identity are rigorously tested.
Caption: Workflow for the purity assessment of synthesized compounds.
Detailed Experimental Protocols
Reproducibility is key to scientific advancement. The following are detailed protocols for the primary analytical methods discussed.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the purity of this compound by separating it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent B 0.0 20 20.0 95 25.0 95 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of the synthesized compound at 1 mg/mL in Acetonitrile.
-
Filter the sample solution through a 0.22 µm syringe filter before placing it in an autosampler vial.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Thin Layer Chromatography (TLC)
Objective: To perform a rapid, qualitative assessment of the reaction progress and product purity.
-
Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum plates.
-
Mobile Phase: 3:1 Hexane:Ethyl Acetate.
-
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto the TLC plate baseline.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the separated spots under UV light (254 nm). A single, well-defined spot is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identity of the synthesized compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra and compare the chemical shifts, multiplicities, and integration values with the expected structure of this compound.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Verify the presence of the [M+H]⁺ ion, observing the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
-
References
Validating the Mechanism of Action for Novel 1,2,4-Oxadiazole-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative overview of the mechanisms of action for novel 1,2,4-oxadiazole-based compounds in the key therapeutic areas of oncology and neuroprotection. We present supporting experimental data, detailed protocols for validation assays, and visual representations of the associated signaling pathways to facilitate further research and development.
Anticancer Mechanisms of 1,2,4-Oxadiazole Compounds
Novel 1,2,4-oxadiazole derivatives have shown significant promise as anticancer agents through various mechanisms, including the induction of apoptosis via caspase-3 activation, inhibition of histone deacetylases (HDACs), and modulation of key signaling proteins like STAT3 and VEGFR-2.
Comparative Efficacy of Anticancer 1,2,4-Oxadiazole Derivatives
The following table summarizes the in vitro potency of representative 1,2,4-oxadiazole compounds against various cancer-related targets. For comparison, data for established drugs targeting the same pathways are included where available.
| Target/Mechanism | 1,2,4-Oxadiazole Compound | Cell Line | IC50/EC50 | Alternative/Standard Drug | Cell Line | IC50/EC50 |
| Caspase-3 Activation | 3-Aryl-5-aryl-1,2,4-oxadiazole derivatives | Various | - | Etoposide | Various | Micromolar range |
| HDAC Inhibition | Compound 21 | - | HDAC-1: 1.8 nM, HDAC-2: 3.6 nM, HDAC-3: 3.0 nM[1] | SAHA (Vorinostat) | - | Pan-HDAC inhibitor |
| STAT3 Inhibition | Not specified | - | - | Stattic | Various | Micromolar range |
| VEGFR-2 Inhibition | 1,2,4-oxadiazole linked 5-fluorouracil (Comp. 7a) | A549 | 0.18 ± 0.019 µM[2] | Sorafenib | - | Low nanomolar range |
| PPAR-α Agonism | Compound 16 | A-498, DU 145 | EC50 = 0.23–0.83 μM[3][4] | Fenofibrate | - | Micromolar range |
Signaling Pathways in 1,2,4-Oxadiazole-Mediated Anticancer Activity
The following diagrams illustrate the key signaling pathways targeted by 1,2,4-oxadiazole compounds in cancer cells.
Experimental Protocols for Anticancer Activity Validation
This protocol is adapted from the Caspase-Glo® 3/7 Assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluence during the treatment period.
-
Compound Treatment: Treat cells with various concentrations of the 1,2,4-oxadiazole compound and appropriate controls (vehicle, positive control like staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.
This protocol is based on the deacetylation of a fluorogenic substrate.
-
Reagent Preparation: Prepare serial dilutions of the 1,2,4-oxadiazole compound and a known HDAC inhibitor (e.g., SAHA) in assay buffer.
-
Enzyme Reaction: In a 96-well black plate, add the HDAC enzyme, the test compound, and the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C.
-
Development: Add a developer solution to stop the reaction and generate a fluorescent signal.
-
Fluorescence Reading: Measure the fluorescence (e.g., excitation at 360 nm and emission at 460 nm). A decrease in fluorescence indicates HDAC inhibition.
-
Cell Treatment and Lysis: Treat cells with the 1,2,4-oxadiazole compound, stimulate with a known STAT3 activator (e.g., IL-6) if necessary, and then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition.[1][5][6]
This protocol measures the amount of ATP remaining after a kinase reaction.[7][8][9]
-
Reaction Setup: In a 96-well white plate, add VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu,Tyr)), and the 1,2,4-oxadiazole compound.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at 30°C.
-
ATP Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence Reading: Measure the luminescence. A higher luminescent signal corresponds to lower kinase activity (less ATP consumed) and therefore, inhibition.
Neuroprotective Mechanisms of 1,2,4-Oxadiazole Compounds
1,2,4-oxadiazole derivatives have also been investigated for their potential in treating neurodegenerative diseases, primarily through the activation of the Nrf2 antioxidant pathway and the inhibition of cholinesterases.
Comparative Efficacy of Neuroprotective 1,2,4-Oxadiazole Derivatives
The following table presents the in vitro efficacy of selected 1,2,4-oxadiazole compounds targeting neuroprotective pathways, with a comparison to standard-of-care drugs for Alzheimer's disease.
| Target/Mechanism | 1,2,4-Oxadiazole Compound | Target | IC50 | Alternative/Standard Drug | Target | IC50 |
| Nrf2 Activation | Compound 24 | Nrf2 nuclear translocation | - | Dimethyl Fumarate | Nrf2 activation | - |
| Cholinesterase Inhibition | Derivatives 2c, 3a | Acetylcholinesterase (AChE) | 0.0158 - 0.121 µM | Donepezil | AChE | Low nanomolar range |
| Cholinesterase Inhibition | Derivatives 4b, 13b | Butyrylcholinesterase (BuChE) | 11.50 - 15 µM | Rivastigmine | AChE & BuChE | Micromolar range |
Signaling Pathways in 1,2,4-Oxadiazole-Mediated Neuroprotection
The diagrams below depict the Nrf2 activation and cholinesterase inhibition pathways modulated by 1,2,4-oxadiazole compounds.
Experimental Protocols for Neuroprotective Activity Validation
-
Cell Culture and Treatment: Culture neuronal cells (e.g., PC12) and treat with the 1,2,4-oxadiazole compound.
-
Nuclear and Cytoplasmic Fractionation: Separate the nuclear and cytoplasmic fractions of the cell lysates.
-
Western Blot Analysis: Perform Western blotting on both fractions using an antibody against Nrf2. Use lamin B1 as a nuclear marker and α-tubulin as a cytoplasmic marker to verify the purity of the fractions. An increase in the Nrf2 signal in the nuclear fraction indicates activation.
This colorimetric assay is a standard method for measuring AChE activity.[3][4][10][11][12]
-
Reagent Preparation: Prepare a solution of acetylthiocholine (substrate), DTNB (Ellman's reagent), and the 1,2,4-oxadiazole inhibitor in a suitable buffer.
-
Enzyme Reaction: In a 96-well plate, add the AChE enzyme to the reagent mixture.
-
Colorimetric Reading: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow product. Measure the rate of color change at 412 nm using a microplate reader. A reduced rate of color formation indicates AChE inhibition.
Conclusion
The 1,2,4-oxadiazole scaffold represents a versatile platform for the development of novel therapeutics targeting a range of diseases. The information presented in this guide, including quantitative efficacy data, detailed experimental protocols, and visualizations of key signaling pathways, is intended to serve as a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and mechanisms of action of 1,2,4-oxadiazole derivatives will undoubtedly lead to the discovery of new and improved treatments for various human ailments.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 4. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Comparison of different synthetic routes to substituted 1,2,4-oxadiazoles
A comprehensive comparison of the primary synthetic routes for preparing substituted 1,2,4-oxadiazoles is presented for researchers, scientists, and professionals in drug development. This guide objectively evaluates various methodologies, supported by experimental data, to assist in selecting the most suitable approach for specific research and development needs. The 1,2,4-oxadiazole ring is a significant heterocyclic motif in medicinal chemistry, often serving as a bioisostere for amide and ester groups to enhance metabolic stability and pharmacokinetic profiles.[1][2]
Comparative Analysis of Synthetic Routes
The synthesis of 1,2,4-oxadiazoles is predominantly achieved through several key strategies. The most common methods begin with amidoximes and an acylating agent, which can be performed in a traditional two-step process or a more streamlined one-pot reaction.[1][3] Other notable methods include multicomponent reactions and 1,3-dipolar cycloadditions.[3][4][5] Each approach presents distinct advantages regarding efficiency, substrate scope, and reaction conditions.[6]
Data Presentation: Quantitative Comparison of Synthetic Routes
The following table summarizes key quantitative parameters for the most common synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles, offering a clear comparison of their performance.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| 1. Amidoxime & Acyl Chloride (Two-Step) | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 1–16 hours[7] | Room Temp. to Reflux | 60–95%[6] | High yields, well-established, broad substrate scope. | Requires pre-synthesis and isolation of amidoximes; multi-step process.[6][7] |
| 2. Amidoxime & Carboxylic Acid (One-Pot) | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., HBTU, CDI)[5][8] | 15 min – 24 hours | Room Temp. to 160°C | 70–95%[8][9] | Procedural simplicity, avoids isolation of intermediates. | Coupling agents can be expensive; may require higher temperatures. |
| 3. Amidoxime & Ester (One-Pot, Superbase) | Amidoxime, Carboxylic Acid Ester, NaOH, DMSO | 4–24 hours[9] | Room Temperature | 11–90%[9] | Operationally simple, occurs at room temperature. | Long reaction times, variable yields, limited substrate scope.[7][9] |
| 4. Nitrile, Hydroxylamine & Aldehyde (One-Pot) | Nitrile, Hydroxylamine·HCl, Aldehyde, Base (e.g., K₂CO₃) | 8–12 hours | Reflux | 50–85%[4][10] | Readily available starting materials, one-pot efficiency. | Aldehyde acts as both reactant and oxidant, potentially leading to side products.[4] |
| 5. 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide (generated in situ) | 2–12 hours | Varies (often mild) | 35–50%[9] | Convergent synthesis, mild conditions possible with catalysts. | Risk of nitrile oxide dimerization; regioselectivity can be an issue.[9] |
| 6. Microwave-Assisted Synthesis | Varies (can be applied to other routes) | 5–30 minutes[8][11] | Elevated (e.g., 160°C) | 80–95%[8][11] | Drastically reduced reaction times, often higher yields. | Requires specialized microwave reactor equipment.[12] |
| 7. Continuous Flow Synthesis | Varies (can be applied to other routes) | ~30 minutes (residence time)[13] | Elevated (e.g., 200°C) | 60–80%[13][14] | High throughput, automation potential, excellent control over reaction parameters. | Requires specialized flow chemistry setup.[13] |
Mandatory Visualization
The primary synthetic pathways for 1,2,4-oxadiazoles are illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
Quantum Mechanics Sheds Light on Oxadiazole Isomer Stability for Drug Discovery
A comprehensive computational analysis of oxadiazole isomers reveals significant differences in their thermodynamic stability, providing crucial insights for researchers and professionals in drug development. The study, employing high-level quantum mechanics computations, establishes a clear stability hierarchy among the four main isomers, with 1,3,4-oxadiazole emerging as the most stable, a finding that correlates with its frequent use in medicinal chemistry.
Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, which are of great interest in pharmaceutical sciences due to their diverse biological activities. They exist as four primary isomers—1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole—each with distinct electronic and structural properties that influence their stability and suitability as scaffolds in drug design. This guide compares the stability of these isomers based on data from quantum mechanical computations.
Comparative Stability Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have proven to be a powerful tool for predicting the relative stabilities of molecular isomers. The stability of the four oxadiazole isomers has been investigated, and the results consistently indicate a distinct order of stability. The 1,3,4-oxadiazole isomer is identified as the most thermodynamically stable, while the 1,2,3-oxadiazole isomer is the least stable.[1] This computational finding is in strong agreement with experimental observations, where the 1,2,3-oxadiazole is known to be unstable and readily undergoes ring-opening to form a diazoketone tautomer.[1][2]
The calculated Gibbs free energies (ΔG), a key indicator of thermodynamic stability, provide a quantitative measure of the energy differences between the isomers. The isomer with the lowest Gibbs free energy is considered the most stable.
Table 1: Relative Gibbs Free Energies of Oxadiazole Isomers
| Isomer | Structure | Relative Gibbs Free Energy (kcal/mol) |
| 1,3,4-Oxadiazole | ![]() | 0.00 |
| 1,2,4-Oxadiazole | ![]() | 8.64 |
| 1,2,3-Oxadiazole | ![]() | 21.28 |
| 1,2,5-Oxadiazole | ![]() | 40.61 |
| Data sourced from computational studies at the B3LYP/6-311+G* level of theory.*[1] |
Based on these energy calculations, the stability order of the oxadiazole isomers is conclusively determined to be: 1,3,4-Oxadiazole > 1,2,4-Oxadiazole > 1,2,3-Oxadiazole > 1,2,5-Oxadiazole [1]
Insights from Other Quantum Chemical Descriptors
Other parameters derived from quantum mechanics computations, such as chemical hardness and the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, provide further insights into the stability and reactivity of the isomers. A larger HOMO-LUMO gap and greater chemical hardness are generally associated with higher stability and lower reactivity.
Table 2: Calculated Chemical Hardness of Oxadiazole Isomers
| Isomer | Chemical Hardness (η) (eV) |
| 1,3,4-Oxadiazole | 0.1327 |
| 1,2,4-Oxadiazole | Not Available |
| 1,2,5-Oxadiazole | Not Available |
| 1,2,3-Oxadiazole | 0.1178 |
| Data sourced from computational studies at the B3LYP/6-311+G* level of theory.*[3] |
Computational Protocol
The data presented in this guide is predominantly derived from studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. The following protocol is representative of the methodologies used in the cited research:
-
Isomer Structure Generation: The initial 3D structures of the four oxadiazole isomers (C₂H₂N₂O) were generated.
-
Geometry Optimization: The molecular geometries of each isomer were optimized using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional in conjunction with a high-level basis set, typically 6-311+G** or 6-311G(d,p). This process finds the lowest energy conformation of each molecule.
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
-
Energy Calculations: The total electronic energies and Gibbs free energies (ΔG) were calculated for each optimized isomer. The relative energies were then determined by setting the energy of the most stable isomer (1,3,4-oxadiazole) to zero.
-
Calculation of Chemical Descriptors: Other electronic properties such as HOMO and LUMO energies, chemical hardness (η), and NICS values were calculated to further analyze the stability and aromaticity of the isomers.
-
Software: The Gaussian suite of programs (e.g., Gaussian 03 or Gaussian 09) is commonly used for these types of calculations.
Conclusion and Implications for Drug Development
The computational stability analysis of oxadiazole isomers provides a clear and quantitative ranking, with 1,3,4-oxadiazole being the most stable and 1,2,3-oxadiazole being inherently unstable. This stability hierarchy is a critical piece of information for medicinal chemists and drug development professionals. The inherent stability of the 1,3,4- and 1,2,4-oxadiazole cores makes them reliable and robust scaffolds for building complex drug molecules. The preference for the 1,3,4-oxadiazole isomer in many existing drugs is supported by its superior thermodynamic stability. Conversely, the instability of the 1,2,3-oxadiazole ring makes it an unsuitable candidate for most drug design applications. This guide underscores the power of computational chemistry to provide predictive insights that can guide rational drug design and lead to the development of more stable and effective pharmaceuticals.
References
Safety Operating Guide
Proper Disposal of Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate: A Guide for Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate. Adherence to these procedures is critical for ensuring laboratory safety and environmental responsibility. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.
Immediate Safety & Hazard Assessment
This compound is a halogenated organic compound with specific health hazards. A thorough understanding of these risks is the first step in safe handling and disposal.
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Due to its bromine content, this compound must be treated as halogenated organic waste . It must be segregated from all other waste streams to ensure proper disposal, which typically involves incineration at a licensed hazardous waste facility.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound, including during disposal procedures.
| PPE Item | Specification | Rationale |
| Body Protection | Long-sleeved laboratory coat. | Protects skin and personal clothing from accidental splashes. |
| Eye Protection | ANSI Z87-certified safety glasses with side shields or chemical splash goggles.[3] | Prevents eye contact, which can cause serious irritation. |
| Hand Protection | Chemical-resistant nitrile gloves.[4] | Protects hands from direct contact and skin irritation. |
| Additional (as needed) | Face shield, chemical-resistant apron. | Recommended when handling larger quantities or during spill cleanup.[5] |
Operational Disposal Plan: Step-by-Step Protocol
This protocol outlines the process for collecting and preparing this compound for final disposal by your institution's Environmental Health & Safety (EHS) department.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a designated SAA within your laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the SAA is away from drains, ignition sources, and incompatible chemicals.
-
Secondary containment (e.g., a chemical-resistant tray) is required for all liquid hazardous waste containers.[6]
Step 2: Select an Appropriate Waste Container
-
Container Material: Use a chemically compatible container with a secure, screw-top lid.[7] Suitable options are listed in the table below.
-
Container Condition: The container must be in good condition, free of leaks, cracks, or residue on the outside.
-
Venting: Do not use containers that can build up pressure. The container must be kept closed except when adding waste.[7]
| Container Type | Material | Compatibility Notes |
| Recommended | High-Density Polyethylene (HDPE) | Excellent resistance to a wide range of organic compounds, including halogenated substances.[8][9][10] |
| Acceptable | Borosilicate Glass (e.g., Pyrex®) | Highly inert, but requires a plastic coating to mitigate breakage and spill risk. |
| Not Recommended | Low-Density Polyethylene (LDPE) | May show some degradation with prolonged exposure to certain organic solvents.[8] |
| Unacceptable | Metal Cans (unless specifically lined) | Risk of corrosion and reaction with halogenated compounds. |
Step 3: Label the Waste Container
-
Obtain an official "Hazardous Waste" label from your institution's EHS department.[6]
-
Before adding any waste , affix the label to the container and fill out the following information:
-
Generator Information: Your name, Principal Investigator's name, and contact information.
-
Contents: Write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[6] If mixed with solvents, list all components and their approximate percentages.
-
Hazards: Check the boxes for "Toxic" and "Irritant".
-
Step 4: Waste Collection and Segregation
-
Carefully transfer the waste this compound into the labeled container. Perform this transfer inside a certified chemical fume hood to minimize inhalation exposure.
-
Crucially, do not mix this waste with other waste streams. [2][6] Keep it separate from:
-
Non-halogenated organic waste.
-
Acids and bases.
-
Aqueous waste.
-
Oxidizers or reactive materials.
-
-
Securely close the container lid immediately after adding waste.
Step 5: Arrange for Disposal
-
Store the sealed and labeled container in your designated SAA.
-
Once the container is full, or if you are discontinuing the process, contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for requesting collection.
Emergency Procedures: Spill & Exposure
Spill Cleanup Protocol
For small spills (<100 mL) that you are trained to handle:
-
Alert personnel in the immediate area and restrict access.
-
Ensure you are wearing the appropriate PPE (lab coat, goggles, and nitrile gloves).
-
Cover the spill with an inert absorbent material, such as polypropylene pads or chemical absorbent powder, working from the outside in to contain the spill.[11]
-
For brominated compounds, it is good practice to then gently apply a 5-10% sodium thiosulfate solution to the absorbed material to neutralize residual reactivity.[12]
-
Carefully scoop the absorbed material into a polyethylene bag or a designated solid hazardous waste container.[11]
-
Seal the container, label it as "Hazardous Waste: Spill Debris containing this compound," and arrange for pickup with your other hazardous waste.
-
For large spills , evacuate the area immediately and call your institution's emergency number and EHS department.[13]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visual Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. spilltech.com [spilltech.com]
- 10. braskem.com.br [braskem.com.br]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Navigating the Safe Handling of Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate: A Comprehensive Guide
For Immediate Reference: Key Safety and Handling Protocols
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate. Adherence to these guidelines is essential for ensuring personal safety and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, this chemical is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Goggles | Must be chemical splash-proof and compliant with ANSI Z87.1 or EN 166 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | While specific permeation data for this compound is not readily available, nitrile or neoprene gloves are generally recommended for handling halogenated organic compounds. Given the lack of specific data, double-gloving is a prudent measure. Gloves should be inspected before each use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and skin contact. |
| Respiratory Protection | Respirator | To be used if working outside of a certified chemical fume hood or if aerosol generation is likely. A NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents. The following workflow outlines the necessary steps for safe manipulation of this compound.
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3] |
Spill and Leak Containment
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate : Immediately evacuate non-essential personnel from the area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Contain the Spill : Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels.
-
Collect Absorbent Material : Carefully collect the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste : All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
Caption: Step-by-step waste disposal plan for halogenated organic compounds.
Key Disposal Principles:
-
Segregation : Halogenated organic waste must be collected separately from non-halogenated waste streams. Mixing these waste types can significantly increase disposal costs and complexity.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the appropriate hazard symbols.
-
Containment : Waste containers should be kept tightly closed and stored in a designated satellite accumulation area with secondary containment to prevent spills.
-
Professional Disposal : Final disposal must be handled by the institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




